molecular formula C13H18O2 B1309194 5-(Tert-butyl)-2-ethoxybenzaldehyde CAS No. 681443-01-6

5-(Tert-butyl)-2-ethoxybenzaldehyde

Cat. No.: B1309194
CAS No.: 681443-01-6
M. Wt: 206.28 g/mol
InChI Key: GTGVFOSPXJNMIQ-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Tert-butyl)-2-ethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tert-butyl)-2-ethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-15-12-7-6-11(13(2,3)4)8-10(12)9-14/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGVFOSPXJNMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396195
Record name 5-tert-butyl-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681443-01-6
Record name 5-tert-butyl-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of 5-(Tert-butyl)-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Tert-butyl)-2-ethoxybenzaldehyde: Properties, Synthesis, and Applications

Abstract

5-(Tert-butyl)-2-ethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a bulky tert-butyl group and an ethoxy moiety, imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and an exploration of its current and potential applications in ligand design, catalysis, and as a building block for pharmaceutical development. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile compound.

Core Physicochemical Properties

5-(Tert-butyl)-2-ethoxybenzaldehyde is characterized by the presence of an aldehyde functional group, an electron-donating ethoxy group ortho to the aldehyde, and a sterically demanding tert-butyl group para to the ethoxy group. This arrangement influences the reactivity of the aromatic ring and the carbonyl group. The tert-butyl group, in particular, enhances solubility in non-polar organic solvents and provides steric hindrance, which can be leveraged to direct the regioselectivity of subsequent reactions.[1]

Table 1: Key Properties and Identifiers for 5-(Tert-butyl)-2-ethoxybenzaldehyde

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈O₂[2][3]
Molecular Weight 206.28 g/mol [2][3]
CAS Number 681443-01-6[3]
Appearance Expected to be a liquid or low-melting solidN/A
InChI Key GTGVFOSPXJNMIQ-UHFFFAOYSA-N[2]

Synthesis and Mechanism

The most logical and efficient route for the preparation of 5-(tert-butyl)-2-ethoxybenzaldehyde is the Williamson ether synthesis . This classic O-alkylation method is well-suited for synthesizing aryl ethers from phenols. The synthesis starts from the commercially available precursor, 5-tert-butyl-2-hydroxybenzaldehyde.[4] The phenolic hydroxyl group is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl bromide or diethyl sulfate, in an SN2 reaction to yield the desired ethoxy ether.

The choice of acetone as a solvent and potassium carbonate as the base is a common and effective combination for this transformation, ensuring good solubility for the reactants while being non-reactive under the conditions.[5] This method is favored for its high yields and relatively straightforward workup procedures.[5]

Experimental Protocol: Synthesis of 5-(tert-butyl)-2-ethoxybenzaldehyde

Objective: To synthesize 5-(tert-butyl)-2-ethoxybenzaldehyde from 5-tert-butyl-2-hydroxybenzaldehyde via Williamson ether synthesis.

Materials:

  • 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Ethyl Bromide (EtBr) (1.5 eq)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone. Stir the mixture until the starting material is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

  • Alkylation: Add ethyl bromide (1.5 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting crude oil in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel.

G cluster_workflow Synthesis Workflow A 1. Dissolve 5-tert-butyl-2-hydroxybenzaldehyde in Acetone B 2. Add K₂CO₃ and Ethyl Bromide A->B C 3. Reflux for 12-16 hours B->C D 4. Filter and Concentrate C->D E 5. Aqueous Workup & Extraction D->E F 6. Dry and Purify E->F G Final Product: 5-(tert-butyl)-2-ethoxybenzaldehyde F->G

Caption: Experimental workflow for the synthesis of 5-(tert-butyl)-2-ethoxybenzaldehyde.

Spectroscopic Characterization

Confirmation of the product structure is achieved through standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the nine protons of the tert-butyl group (~1.3 ppm), an ethyl group signature consisting of a triplet (~1.4 ppm, 3H) and a quartet (~4.1 ppm, 2H), distinct signals for the three aromatic protons, and a singlet for the aldehyde proton downfield (~10.3 ppm).[6]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 13 unique carbon environments, including the quaternary carbons of the tert-butyl group, the two carbons of the ethoxy group, the aromatic carbons, and the highly deshielded carbonyl carbon of the aldehyde.

  • Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the aldehyde C=O stretch around 1670-1690 cm⁻¹. Other key peaks include C-H stretches for the alkyl and aromatic groups and C-O stretches for the ether linkage.[7]

  • Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.28, confirming the elemental composition.

Applications in Research and Drug Development

While specific applications for 5-(tert-butyl)-2-ethoxybenzaldehyde are not extensively documented, its structural motifs are found in molecules with significant utility in materials science and medicinal chemistry. Its value lies in its role as a versatile chemical intermediate.

  • Precursor for Ligand Synthesis: The parent compound, 5-tert-butyl-2-hydroxybenzaldehyde, is widely used in the synthesis of organic ligands, such as Schiff bases and thiosemicarbazones.[8] These ligands are capable of coordinating with various metal ions and have applications in areas like metal detection and removal from wastewater.[8] The ethoxy derivative serves as a protected or modified version for creating more complex ligand architectures.

  • Building Block in Catalysis: Substituted hydroxybenzaldehydes are crucial building blocks for developing advanced catalytic systems.[9] For instance, related compounds are used to synthesize ligands for metal complexes that catalyze important organic transformations.[9] The steric bulk of the tert-butyl group can influence the coordination geometry around a metal center, which is a key strategy in designing catalysts for asymmetric synthesis—a critical field in the pharmaceutical industry.[9]

  • Intermediate in Pharmaceutical Synthesis: The benzaldehyde scaffold is a common feature in many biologically active molecules. Tetrahydroquinolines, which can be synthesized from precursors like this, have demonstrated anti-malarial and analgesic properties.[10] The combination of the lipophilic tert-butyl group and the ethoxy group can be used to modulate the pharmacokinetic properties (e.g., absorption, distribution, metabolism) of a potential drug candidate.[1]

G cluster_applications Potential Application Pathways Core 5-(tert-Butyl)-2-ethoxybenzaldehyde App1 Ligand Synthesis (Schiff Bases, Porphyrazines) Core->App1 App2 Catalyst Development (Asymmetric Synthesis) Core->App2 App3 Pharmaceutical Intermediates (Bioactive Scaffolds) Core->App3 Sub1 Metal Ion Chelation & Sensing App1->Sub1 Sub2 Modulation of Pharmacokinetics App3->Sub2

Caption: Logical relationships between the core compound and its key application areas.

Safety and Handling

5-(Tert-butyl)-2-ethoxybenzaldehyde should be handled in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

5-(Tert-butyl)-2-ethoxybenzaldehyde is a valuable and versatile organic intermediate with significant potential for application in diverse fields of chemical research. Its straightforward synthesis from readily available starting materials, combined with its unique structural features, makes it an attractive building block for the creation of complex ligands, novel catalysts, and potential pharmaceutical agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their work.

References

  • NIST WebBook. 5-tert-Butyl-2-hydroxybenzaldehyde. [Link]

  • Lin, S.-T., & Yang, S.-H. (2001). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Journal of the Chinese Chemical Society, 48(1), 129-132.
  • Supporting Information for: Spin-labelled Mechanically Interlocked Molecules as Models for the Interpretation of Biradical EPR Spectra. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Multifaceted Role of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in Chemical Research and Industry. [Link]

  • Georganics. 5-tert-Butyl-2-hydroxybenzaldehyde - High purity. [Link]

  • Journal of Applied Sciences. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

  • Ahmed, A., & Bertoli, Z. (2018). Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine. Symposium of Student Scholars. [Link]

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

Sources

Difference between 5-tert-butyl-2-ethoxybenzaldehyde and 5-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 5-tert-butyl-2-hydroxybenzaldehyde and 5-tert-butyl-2-ethoxybenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of two structurally related aromatic aldehydes: 5-tert-butyl-2-hydroxybenzaldehyde and 5-tert-butyl-2-ethoxybenzaldehyde. While differing only by the substitution at the C2 position—a hydroxyl versus an ethoxy group—these compounds exhibit significant variations in their synthesis, physicochemical properties, reactivity, and applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to inform synthetic strategy and molecular design. We will explore the ortho-selective formylation for the synthesis of the hydroxy- a precursor, the subsequent etherification to yield the ethoxy- derivative, and the profound impact of intramolecular hydrogen bonding on the character and utility of these molecules.

Introduction: A Tale of Two Functional Groups

At the core of this guide are two benzaldehyde derivatives sharing a common scaffold: a bulky tert-butyl group at the C5 position, which enhances lipophilicity and influences molecular packing, and an aldehyde at C1. The critical distinction lies at the C2 position. 5-tert-butyl-2-hydroxybenzaldehyde, a derivative of salicylaldehyde, possesses a phenolic hydroxyl group. This group is a hydrogen bond donor and acceptor, capable of forming a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. This interaction significantly impacts its conformation, acidity, and reactivity.

In contrast, 5-tert-butyl-2-ethoxybenzaldehyde features an ethoxy group, an ether linkage. This group is only a hydrogen bond acceptor and is sterically more demanding than the hydroxyl group. Its presence prevents intramolecular hydrogen bonding, rendering the aldehyde's carbonyl more electronically accessible and altering the molecule's overall polarity and solubility. Understanding these fundamental differences is paramount for chemists designing synthetic routes or developing structure-activity relationships (SAR) in medicinal chemistry.

Synthesis Strategies: From Phenol to Functionalized Aldehydes

The synthetic pathways to these two compounds are logically connected, with the hydroxy- derivative serving as the direct precursor to the ethoxy- variant. The choice of reaction conditions and reagents is critical for achieving high yield and purity.

Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde via The Duff Reaction

The most direct and regioselective method for synthesizing 5-tert-butyl-2-hydroxybenzaldehyde is the ortho-formylation of 4-tert-butylphenol. The Duff reaction, which employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, is exceptionally well-suited for this transformation.[1][2]

Causality Behind Experimental Choices:

  • Starting Material: 4-tert-butylphenol is the logical precursor, as the hydroxyl group is a powerful ortho-, para- directing group in electrophilic aromatic substitution.[3] The bulky tert-butyl group at the para position sterically blocks that site, ensuring high selectivity for formylation at one of the ortho positions.

  • Reagents: HMTA serves as the source of the formyl carbon. In an acidic medium like trifluoroacetic acid (TFA), HMTA decomposes to form an electrophilic iminium ion.[1][4]

  • Solvent & Catalyst: Anhydrous TFA is often used as both the solvent and the acid catalyst.[5][6] Its strong acidity facilitates the formation of the reactive electrophile and promotes the reaction, often leading to better yields compared to traditional conditions like glycerol or acetic acid.[4][5]

  • Regioselectivity: The reaction exhibits a strong preference for ortho-formylation in phenols. This is attributed to the formation of a coordination complex or a strong hydrogen bond between the phenolic proton and the incoming electrophile, which directs the substitution to the adjacent position.[3][4]

Experimental Protocol: Duff Formylation

  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-tert-butylphenol (1.0 eq., e.g., 17.0 mmol, 2.55 g) and hexamethylenetetramine (2.0 eq., e.g., 34.0 mmol, 4.77 g) in anhydrous trifluoroacetic acid (e.g., 30 mL).[6][7]

  • Reaction: Heat the resulting solution to reflux (approximately 80°C) under a nitrogen atmosphere for 24 hours. The solution will typically change color.[6][7]

  • Hydrolysis & Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 4 M hydrochloric acid (e.g., 100 mL) with stirring to hydrolyze the intermediate imine.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).[6]

  • Washing: Combine the organic layers and wash sequentially with 4 M HCl (2 x 100 mL) and deionized water (100 mL).[7]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[6][8]

  • Purification: Purify the resulting crude product (a yellow viscous liquid) by silica gel column chromatography, eluting with dichloromethane, to yield pure 5-tert-butyl-2-hydroxybenzaldehyde.[6][7] A typical yield is around 61%.[6]

Synthesis of 5-tert-butyl-2-ethoxybenzaldehyde via Williamson Ether Synthesis

This molecule is prepared by the O-alkylation of its hydroxy- precursor. The Williamson ether synthesis is the classic and most reliable method, involving the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.[9][10]

Causality Behind Experimental Choices:

  • Deprotonation: The phenolic proton is acidic and must be removed by a base to generate the nucleophilic phenoxide ion. The choice of base is crucial. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is easier to handle than stronger, more hazardous bases like sodium hydride (NaH).[11]

  • Alkylating Agent: A primary alkyl halide, such as ethyl bromide (EtBr) or ethyl iodide (EtI), is used as the electrophile. Primary halides are ideal as they are highly susceptible to Sₙ2 attack and less prone to the competing E2 elimination reaction that can occur with secondary or tertiary halides.[11]

  • Solvent: An aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile is preferred. These solvents solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion, leaving it highly nucleophilic and accelerating the reaction rate.[11][12]

Experimental Protocol: Williamson Ether Synthesis

  • Setup: To a round-bottom flask containing a magnetic stir bar, add 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and a suitable volume of anhydrous DMF.

  • Alkylation: Add ethyl bromide (1.2-1.5 eq.) to the stirring suspension at room temperature.[11]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours (4-12 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of water and extract the product with an organic solvent like ethyl acetate (3x volume).

  • Washing: Combine the organic extracts and wash sequentially with water and brine to remove residual DMF and inorganic salts.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to yield 5-tert-butyl-2-ethoxybenzaldehyde.

Diagram 1: Overall Synthetic Workflow This diagram illustrates the two-stage synthesis from a common starting material.

G cluster_0 PART 1: Formylation cluster_1 PART 2: Etherification A 4-tert-butylphenol Reagent1 HMTA, TFA Reflux, 24h A->Reagent1 B 5-tert-butyl-2-hydroxybenzaldehyde Reagent2 EtBr, K2CO3 DMF, 80°C B->Reagent2 Reagent1->B Duff Reaction C 5-tert-butyl-2-ethoxybenzaldehyde Reagent2->C Williamson Ether Synthesis

Sources

Solubility of 5-(Tert-butyl)-2-ethoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-(Tert-butyl)-2-ethoxybenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 5-(tert-butyl)-2-ethoxybenzaldehyde (CAS: 681443-01-6), a critical intermediate in organic synthesis and medicinal chemistry. Characterized by a lipophilic tert-butyl moiety and an ethoxy ether linkage, this molecule exhibits a distinct solubility fingerprint favoring non-polar to moderately polar organic solvents while remaining virtually insoluble in water.

This document synthesizes theoretical physicochemical principles with practical handling protocols, designed to assist researchers in solvent selection for reaction optimization, purification (crystallization/chromatography), and formulation.

Physicochemical Characterization

To predict solubility behavior accurately, one must first understand the molecular architecture driving solute-solvent interactions.

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C₁₃H₁₈O₂Moderate molecular weight (206.28 g/mol ) facilitates dissolution in organic media.
Physical State Viscous Liquid or Low-Melting SolidThe ethoxy group disrupts the crystal lattice packing seen in its hydroxy-precursor (MP ~100°C), likely lowering the melting point significantly.
LogP (Estimated) ~3.8 – 4.2High lipophilicity. The bulky tert-butyl group (+1.98 π) dominates, driving affinity for non-polar solvents.
H-Bond Donors 0Lack of -OH/-NH groups prevents strong interaction with water.
H-Bond Acceptors 2 (Ether O, Carbonyl O)Allows solubility in protic organic solvents (e.g., Ethanol) via hydrogen bonding acceptance.

Solubility Landscape

The solubility of 5-(tert-butyl)-2-ethoxybenzaldehyde is governed by the principle of “like dissolves like.” Its hydrophobic tert-butyl tail and aromatic core necessitate solvents with moderate to low dielectric constants.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent dispersion force matching; primary choice for extraction.
Aromatic Hydrocarbons Toluene, BenzeneHigh

-

stacking interactions between solvent and solute aromatic rings.
Polar Aprotic DMSO, DMF, AcetoneHigh Strong dipole-dipole interactions stabilize the aldehyde carbonyl.
Polar Protic Methanol, Ethanol, IPAModerate to High Soluble due to H-bond acceptance, though less efficient than DCM for extraction.
Ethers THF, Diethyl Ether, MTBEHigh Compatible ether-linkage interactions; ideal for reaction media.
Alkanes Hexanes, HeptaneLow to Moderate The polar aldehyde/ether groups reduce solubility compared to purely non-polar analogs.
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Hydrophobic effect dominates; high energy cost for cavity formation in water network.
Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Extraction, or Analysis).

SolventSelection Start Application Goal Synthesis Synthesis / Reaction Start->Synthesis Extraction Work-up / Extraction Start->Extraction Analysis Analysis (HPLC/GC) Start->Analysis HighTemp High Temp Required? Synthesis->HighTemp PhaseSep Aqueous Work-up? Extraction->PhaseSep ReversePhase Reverse Phase LC? Analysis->ReversePhase Toluene Select: Toluene / Xylene (Boiling Point > 110°C) HighTemp->Toluene Yes THF Select: THF / DCM (Boiling Point < 66°C) HighTemp->THF No DCM Select: DCM or EtOAc (Immiscible with Water) PhaseSep->DCM Partitioning Aceto Select: Acetonitrile / Water (Gradient Elution) ReversePhase->Aceto Standard

Figure 1: Solvent selection decision tree based on process requirements.

Experimental Protocol: Solubility Determination

Since specific quantitative solubility data (in mg/mL) is rarely published for intermediate derivatives, researchers must often determine this empirically. The following protocol is a self-validating system designed for accuracy.

The "Shake-Flask" Method (Standardized)

Objective: Determine the saturation solubility (


) of 5-(tert-butyl)-2-ethoxybenzaldehyde in a target solvent at 25°C.

Materials:

  • Target Solvent (HPLC Grade)

  • Agilent 1200 Series HPLC (or UV-Vis Spectrophotometer)

  • 0.45 µm PTFE Syringe Filters (Hydrophobic for organic solvents)

  • Thermomixer or Orbital Shaker

Workflow:

  • Preparation: Add excess 5-(tert-butyl)-2-ethoxybenzaldehyde (approx. 50 mg) to a glass vial containing 1.0 mL of solvent.

  • Equilibration: Seal and shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Visual Check: Ensure undissolved solid/oil remains. If clear, add more solute.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove undissolved material. Crucial: Pre-saturate the filter with 0.5 mL of filtrate to prevent adsorption losses.

  • Dilution: Dilute the filtrate (e.g., 1:100) with mobile phase (Acetonitrile) to fit within the linear dynamic range of the detector.

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard calibration curve.

SolubilityProtocol Step1 1. Saturation (Add Excess Solute) Step2 2. Equilibration (24h Shake @ 25°C) Step1->Step2 Step3 3. Filtration (0.45 µm PTFE) Step2->Step3 Step4 4. Dilution (Into Mobile Phase) Step3->Step4 Step5 5. HPLC Analysis (Quantify vs Standard) Step4->Step5

Figure 2: Step-by-step workflow for empirical solubility determination.

Applications in Synthesis & Purification

Reaction Solvent Selection

The synthesis of 5-(tert-butyl)-2-ethoxybenzaldehyde typically involves the O-alkylation of 5-tert-butylsalicylaldehyde.

  • Recommended Solvent: DMF or Acetone .

  • Reasoning: These polar aprotic solvents dissolve the phenoxide anion intermediate effectively, accelerating the S_N2 reaction rate. The product remains soluble, preventing premature precipitation.

Purification Strategy
  • Crystallization: Due to its low melting point, crystallization may be difficult. If the compound is an oil, vacuum distillation is the preferred purification method.

  • Chromatography: If using silica gel chromatography:

    • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).

    • Rationale: The compound's high lipophilicity (LogP ~4) means it will elute early (high

      
      ) in non-polar solvents. Increasing EtOAc polarity is required to elute it efficiently.
      

References

  • BLD Pharmatech. (2024). Product Analysis: 5-(tert-Butyl)-2-ethoxybenzaldehyde (CAS 681443-01-6).[1] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet & Properties for 5-tert-Butyl-2-hydroxybenzaldehyde (Precursor). Retrieved from

  • Thermo Fisher Scientific. (2023). LogP Calculation and Solvent Selection Guide. Retrieved from

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using HPLC. Application Note 5991-3932EN. Retrieved from

  • BenchChem. (2025). Technical Guide to the Synthesis of Alkoxybenzaldehydes. Retrieved from

Sources

A Technical Guide to the Hazard Profile of 5-(Tert-butyl)-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Multi-faceted Hazard Profile

5-(Tert-butyl)-2-ethoxybenzaldehyde is a substituted aromatic aldehyde with a hazard profile that demands rigorous adherence to safety protocols in a laboratory or manufacturing setting. The primary risks associated with this compound are not singular but present a triad of concerns: severe irritation to the skin and eyes, potential for respiratory tract irritation, and a suspected, though not fully elucidated, broader toxicological impact. The molecular structure, featuring an activating ethoxy group and a reactive aldehyde, alongside a bulky tert-butyl group, underpins its irritant properties. This guide provides an in-depth analysis of its known hazards, outlines field-tested protocols for safe handling, and presents a clear workflow for emergency response, ensuring both personnel safety and experimental integrity.

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for understanding the hazards of 5-(Tert-butyl)-2-ethoxybenzaldehyde. The compound is classified as a significant irritant.[1] This classification is not merely a label but a directive for specific handling procedures and personal protective equipment (PPE).

Core Causality: The aldehyde functional group is known to be reactive, capable of forming Schiff bases with primary amines, such as those found in skin proteins. This covalent modification can trigger an immune response and localized inflammation, manifesting as skin irritation.[1][2] The ethoxy group can influence the compound's lipophilicity, potentially enhancing its ability to penetrate the outer layers of the skin.

Table 1: GHS Classification Summary for 5-(Tert-butyl)-2-ethoxybenzaldehyde
Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This data is synthesized from representative Safety Data Sheets for structurally similar benzaldehyde derivatives, as specific public data for the title compound is limited. The classifications are based on the expected reactivity of the functional groups.[1][2]

Toxicological Profile and Mechanistic Insights

While comprehensive toxicological data for 5-(Tert-butyl)-2-ethoxybenzaldehyde is not extensively published, the known effects of its constituent functional groups provide a strong basis for risk assessment.

  • Dermal and Ocular Irritation: Direct contact is the most immediate and certain risk. The aldehyde group can cause protein denaturation on the surface of the skin and in the sensitive tissues of the eye, leading to an inflammatory cascade.[1][2] This results in the classic symptoms of irritation: redness, pain, and swelling.[2] Prolonged or repeated skin contact may lead to dermatitis.[3]

  • Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[1][4] This is a common property of volatile aldehydes. The mechanism involves irritation of nerve endings in the nasal passages and lungs, which can lead to coughing, shortness of breath, and inflammation.

  • Systemic Effects: Data on systemic toxicity is limited. However, as with many organic reagents, absorption through the skin or inhalation could potentially lead to systemic effects, although the primary documented hazard is localized irritation.[3] The toxicological properties have not been fully investigated, which necessitates a conservative approach to handling.[5]

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust PPE, is essential.

  • Primary Engineering Control (Ventilation): All handling of solid or solutions of 5-(Tert-butyl)-2-ethoxybenzaldehyde must be conducted within a certified chemical fume hood.[2] This is a non-negotiable control to mitigate the risk of respiratory irritation by preventing the accumulation of vapors in the breathing zone of the researcher.

  • Secondary Controls (Workstation Safety): The designated work area must be equipped with an easily accessible safety shower and eyewash station.[5][6] This is a critical self-validating system; its presence ensures that a first-aid response can be initiated immediately following an exposure event.

Personal Protective Equipment (PPE) Protocol:
  • Hand Protection: Wear nitrile or neoprene gloves.[2] Always inspect gloves for tears or punctures before use. Given the H315 classification (Causes skin irritation), gloves should be changed immediately if contamination is suspected.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] Where there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[7] This is in direct response to the H319 classification (Causes serious eye irritation).

  • Protective Clothing: A standard laboratory coat must be worn and kept fully fastened.[2] This prevents incidental contact with skin on the arms and torso.

Experimental Protocol: Emergency Response to Accidental Exposure

Adherence to a pre-defined emergency protocol is critical to minimizing harm following an accidental exposure.

1.0 Scene Assessment & Self-Protection 1.1 Immediately cease all work. 1.2 If a significant spill has occurred, alert colleagues in the immediate vicinity. 1.3 Ensure your own PPE is intact before assisting others.

2.0 Decontamination Procedures 2.1 Skin Exposure: 2.1.1 Proceed immediately to the nearest safety shower or drench hose. 2.1.2 Remove all contaminated clothing while under the water stream. 2.1.3 Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[3] 2.1.4 Seek immediate medical attention if irritation persists.[2] 2.2 Eye Exposure: 2.2.1 Proceed immediately to the eyewash station. 2.2.2 Hold eyelids open and flush eyes with a continuous, gentle stream of water for at least 15 minutes.[3][6] 2.2.3 Remove contact lenses if present and easy to do so.[3] 2.2.4 Seek immediate medical attention regardless of the persistence of symptoms. 2.3 Inhalation: 2.3.1 Immediately move the affected person to fresh air.[3] 2.3.2 If breathing is difficult, provide oxygen if you are trained to do so. 2.3.3 Seek immediate medical attention.[3]

3.0 Reporting 3.1 Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department. 3.2 Provide the Safety Data Sheet (SDS) to the responding medical personnel.[5]

Visualization of Emergency Response Workflow

G cluster_exposure Accidental Exposure Event cluster_response Immediate Response Protocol cluster_medical Follow-Up Actions exposure Exposure Detected (Skin, Eye, or Inhalation) skin Skin Contact? exposure->skin eye Eye Contact? skin->eye No decon_skin Wash with Soap & Water (15 min minimum) skin->decon_skin Yes inhale Inhalation? eye->inhale No decon_eye Flush at Eyewash Station (15 min minimum) eye->decon_eye Yes decon_inhale Move to Fresh Air inhale->decon_inhale Yes medical Seek Immediate Medical Attention inhale->medical No decon_skin->medical decon_eye->medical decon_inhale->medical report Report to Supervisor & EHS medical->report

Caption: Workflow for responding to accidental chemical exposure.

References

  • Safety Data Sheet. (2020, December 23). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, September 29). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • 5-TERT-BUTYL-2-HYDROXYBENZALDEHYDE Safety Data Sheet. (2023, November 1). Georganics.
  • SAFETY DATA SHEET. (2015, March 11). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, August 25). MilliporeSigma.
  • Safety data sheet. (2025, January 27). CPAchem Ltd.
  • SAFETY DATA SHEET. (n.d.). R&D Systems.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.

Sources

A Comprehensive Technical Guide to 2-Ethoxy-5-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-tert-butylbenzaldehyde, also known by its synonym 5-tert-butyl-2-ethoxybenzaldehyde, is an aromatic aldehyde of interest in synthetic organic chemistry. Its structure, featuring an aldehyde group, an ethoxy substituent, and a bulky tert-butyl group on the benzene ring, makes it a potentially valuable intermediate for the synthesis of more complex molecules. This guide provides a detailed overview of its chemical identity, properties, a plausible synthetic route, potential applications, and essential safety and handling information.

Chemical Identity and Synonyms

The primary identifier for this compound is its CAS Registry Number, which provides a unique designation in chemical literature and databases.

IdentifierValue
Primary Name 2-Ethoxy-5-tert-butylbenzaldehyde
Synonym 5-tert-butyl-2-ethoxybenzaldehyde
CAS Number 681443-01-6[1]
Molecular Formula C13H18O2
Linear Formula (CH3)3CC6H3(OCH2CH3)CHO
InChI Key Information not readily available

Physicochemical Properties

Detailed experimental data on the physical and chemical properties of 2-ethoxy-5-tert-butylbenzaldehyde are not extensively reported in publicly available literature. However, properties can be estimated based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Weight 206.28 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidInferred
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Expected to be soluble in common organic solventsInferred

Synthesis of 2-Ethoxy-5-tert-butylbenzaldehyde

A plausible and efficient method for the synthesis of 2-ethoxy-5-tert-butylbenzaldehyde is the Williamson ether synthesis, starting from the commercially available 5-tert-butyl-2-hydroxybenzaldehyde (also known as 5-tert-butylsalicylaldehyde). This method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.

Proposed Synthetic Pathway

Synthesis_of_2-ethoxy-5-tert-butylbenzaldehyde start 5-tert-butyl-2-hydroxybenzaldehyde reagents Base (e.g., K2CO3, NaH) Ethyl halide (e.g., C2H5Br, C2H5I) Solvent (e.g., Acetone, DMF) start->reagents Williamson Ether Synthesis product 2-Ethoxy-5-tert-butylbenzaldehyde reagents->product

Caption: Proposed synthesis of 2-ethoxy-5-tert-butylbenzaldehyde via Williamson ether synthesis.

Experimental Protocol (General Procedure)

Objective: To synthesize 2-ethoxy-5-tert-butylbenzaldehyde from 5-tert-butyl-2-hydroxybenzaldehyde.

Materials:

  • 5-tert-butyl-2-hydroxybenzaldehyde

  • Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH)

  • Ethyl bromide (C2H5Br) or ethyl iodide (C2H5I)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as acetone or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 eq) or carefully add sodium hydride (1.1 eq) to the solution with stirring. If using NaH, ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ethylating Agent: To the stirred suspension, add ethyl bromide or ethyl iodide (1.2-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If potassium carbonate was used, filter off the solid inorganic salts. If sodium hydride was used, carefully quench the excess NaH with a few drops of ethanol or isopropanol followed by water.

  • Extraction: Transfer the filtrate or the quenched reaction mixture to a separatory funnel. Add water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-ethoxy-5-tert-butylbenzaldehyde.

Potential Applications in Research and Development

While specific applications of 2-ethoxy-5-tert-butylbenzaldehyde are not widely documented, its structural motifs suggest potential utility in several areas of chemical research, particularly in drug discovery and as a synthetic intermediate.

Role as a Chemical Intermediate

The aldehyde functional group is highly versatile and can participate in a wide range of chemical transformations, including:

  • Reductive amination: To form substituted benzylamines.

  • Wittig reaction: To form substituted styrenes.

  • Aldol condensation: To form α,β-unsaturated aldehydes or ketones.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To form the corresponding benzyl alcohol.

This reactivity makes it a valuable building block for the synthesis of more complex molecular architectures.

Applications_Flowchart start 2-Ethoxy-5-tert-butylbenzaldehyde intermediate Versatile Chemical Intermediate start->intermediate drug_discovery Drug Discovery (Scaffold for bioactive molecules) intermediate->drug_discovery Synthesis of Novel Compounds materials Materials Science (Precursor for functional materials) intermediate->materials Functionalization fragrance Fragrance & Flavor Industry intermediate->fragrance Aroma Chemical Synthesis

Caption: Potential applications of 2-ethoxy-5-tert-butylbenzaldehyde in various fields.

Potential in Drug Discovery

Substituted benzaldehydes are common starting materials and intermediates in the synthesis of pharmaceuticals. The presence of the ethoxy and tert-butyl groups can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. The tert-butyl group, in particular, can increase lipophilicity and may provide steric hindrance that can affect binding to biological targets. Potential research directions could include its use in the synthesis of novel inhibitors for enzymes or as a scaffold for the development of new therapeutic agents.

Safety and Handling

Hazard Identification
  • Skin Irritation: May cause skin irritation.[2][3][4][5]

  • Eye Irritation: May cause serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

Recommended Precautions
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][6]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][6]

    • Respiratory Protection: If working with the compound outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or dust. Wash hands thoroughly after handling.[6]

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[2][3]

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

References

  • Thermo Fisher Scientific. (2025, September 18).
  • Fisher Scientific. (2025, December 22).
  • Thermo Fisher Scientific. (2015, March 11). Safety Data Sheet: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.
  • Fisher Scientific. (2010, May 21). Safety Data Sheet: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
  • Georganics. Safety Data Sheet: 5-TERT-BUTYL-2-HYDROXYBENZALDEHYDE.
  • Sigma-Aldrich. 5-(Tert-butyl)-2-ethoxybenzaldehyde.
  • ChemicalBook. (2026, January 13). 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE.
  • Sigma-Aldrich. 681443-01-6.
  • Organic Syntheses. 3-Butyn-2-ol, 4-(trimethylsilyl)-, (2R)-.
  • BLDpharm. 681443-01-6|5-(tert-Butyl)-2-ethoxybenzaldehyde.
  • The Royal Society of Chemistry.
  • ChemicalBook. (2026, January 13). 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE | 2725-53-3.
  • CAS Common Chemistry. Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt.
  • Yang, H., et al. (2015). Discovery of a Potent Class of PI3Kα Inhibitors with Unique Binding Mode via Encoded Library Technology (ELT). PubMed Central.
  • Qiu, H. Y., et al. (2010). 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2218.
  • PubChem. Arsenite.
  • Google Patents.
  • Benchchem.
  • ResearchGate. (2025, September 25). Identification of three new inhibitor classes against Plasmodium falciparum.
  • Sollinger, H. W., et al. (1992). RS-61443--a phase I clinical trial and pilot rescue study.
  • ResearchGate. (2025, August 6). Synthesis, stereochemistry, and photochemical and thermal behaviour of bis-tert-butyl substituted overcrowded alkenes.
  • Santa Cruz Biotechnology.
  • Thermo Fisher Scientific.
  • Google Patents. US8835443B2 - Pyrimidine compound and medical use thereof.
  • Li, Y., et al. (2022). TBPEH-TBPB Initiate the Radical Addition of Benzaldehyde and Allyl Esters. Molecules, 27(22), 7794.
  • MedchemExpress.com. M443 | MRK Inhibitor.
  • ResearchGate. Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia-Industry.
  • MDPI. (2023, August 22). Synthesis, Reactivity and Coordination Chemistry of Group 9 PBP Boryl Pincer Complexes: [(PBP)M(PMe3)n] (M = Co, Rh, Ir; n = 1, 2).
  • ResearchGate. (2026, January 10).

Sources

Methodological & Application

Application Note: Optimized Acetal Protection of 5-(Tert-butyl)-2-ethoxybenzaldehyde

[1]

Executive Summary

This guide details the reaction conditions for protecting the aldehyde moiety of 5-(tert-butyl)-2-ethoxybenzaldehyde as a cyclic acetal (1,3-dioxolane).[1] This transformation is critical for preserving the aldehyde functionality during subsequent harsh lithiation or Grignard reactions directed at the aromatic ring.

The Challenge: This specific substrate presents a dual barrier to standard acetalization:

  • Electronic Deactivation: The ortho-ethoxy group acts as a strong electron bond donor (+M effect), significantly reducing the electrophilicity of the carbonyl carbon.

  • Steric Congestion: The ortho-substituent creates immediate steric hindrance, impeding the trajectory of the incoming nucleophile (ethylene glycol).

Consequently, standard "textbook" conditions often result in stalled equilibrium (60-70% conversion).[1] This note provides two optimized protocols—Method A (Azeotropic Distillation) for scalability and Method B (Chemical Dehydration) for kinetic efficiency—to achieve >95% conversion.

Critical Analysis of Substrate Reactivity

Before initiating synthesis, it is vital to understand the electronic landscape of the substrate.

  • 5-Tert-butyl Group: Weakly electron-donating via induction/hyperconjugation.[1] Its primary role is lipophilicity; it does not significantly impact the aldehyde's reactivity due to its meta positioning relative to the carbonyl.

  • 2-Ethoxy Group (The Critical Factor): The oxygen lone pair donates electron density into the ring, which is conjugated with the carbonyl. This resonance stabilization renders the carbonyl oxygen more basic (easier to protonate) but the carbonyl carbon less electrophilic (harder to attack).

  • Implication: The reaction equilibrium constant (

    
    ) is unfavorable compared to unsubstituted benzaldehyde. Success relies entirely on the Le Chatelier principle —aggressive and continuous removal of water is the driving force.
    
Visualizing the Strategy[2][3]

ReactionStrategySubstrate5-(t-Bu)-2-OEt-BenzaldehydeAnalysisAnalysis:1. Low Electrophilicity (+M effect)2. Steric Hindrance (ortho-OEt)Substrate->AnalysisDecisionSelect MethodAnalysis->DecisionMethodAMethod A:Dean-Stark (Toluene)For: Scale-up (>10g), RobustnessDecision->MethodAStandardMethodBMethod B:Triethyl OrthoformateFor: High Speed, Mild Cond.Decision->MethodBAlternativeOutcomeTarget: >95% ConversionStable 1,3-DioxolaneMethodA->OutcomeMethodB->Outcome

Figure 1: Strategic decision matrix for selecting the optimal protection protocol based on scale and available equipment.

Method A: Azeotropic Distillation (The Gold Standard)

This method is preferred for scale-up (grams to kilograms) as it uses inexpensive reagents and provides a visual indicator of reaction progress (water collection).[1]

Materials
  • Substrate: 5-(Tert-butyl)-2-ethoxybenzaldehyde (1.0 eq)[1]

  • Reagent: Ethylene Glycol (1.5 - 2.0 eq)[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA[1]·H₂O) (0.05 eq / 5 mol%)

  • Solvent: Toluene (0.5 M concentration relative to substrate)

  • Equipment: Dean-Stark trap, reflux condenser.

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect to a nitrogen line (positive pressure).

  • Charging: Add the benzaldehyde substrate, ethylene glycol (1.5 eq), and Toluene to the flask.

    • Note: Benzene can be used for a lower boiling point (80°C), but Toluene (110°C) is safer and provides faster kinetics for this deactivated substrate.

  • Catalyst Addition: Add pTSA·H₂O (5 mol%) in one portion.

  • Reflux: Heat the mixture to vigorous reflux. Ensure the toluene condenses rapidly, separating water in the trap.

    • Checkpoint: The reaction typically requires 4–6 hours. Monitor the water volume in the trap.

  • Monitoring: Check via TLC (Solvent: 10% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the less polar acetal (
    
    
    ).
    • Critical: If conversion stalls at 80%, add fresh toluene and remove the azeotrope volume to push the equilibrium.

  • Workup (Crucial):

    • Cool to room temperature.[2]

    • Quench: Add saturated aqueous NaHCO₃ (10% volume of solvent) and stir for 10 minutes. Acetals are acid-labile; neutralizing the catalyst before concentration is mandatory.[1]

    • Separate phases. Wash the organic layer with water (

      
      ) to remove excess glycol, then brine (
      
      
      ).
    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Method B: Chemical Dehydration (Kinetic Alternative)

This method utilizes Triethyl Orthoformate (TEOF) or Trimethyl Orthoformate (TMOF) as a water scavenger. It drives the reaction chemically rather than thermally, often proceeding at room temperature.

Materials
  • Substrate: 5-(Tert-butyl)-2-ethoxybenzaldehyde (1.0 eq)[1]

  • Reagent: Ethylene Glycol (5.0 eq)

  • Dehydrating Agent: Triethyl Orthoformate (1.2 eq)

  • Catalyst: pTSA·H₂O (0.01 eq / 1 mol%) or Indium(III) Triflate (0.1 mol% for ultra-mild conditions).

  • Solvent: Dichloromethane (DCM) or neat (solvent-free).[1]

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and cool under nitrogen.

  • Charging: Dissolve the substrate and TEOF in anhydrous DCM (0.5 M). Add Ethylene Glycol.[1][3]

  • Initiation: Add the acid catalyst at room temperature.

  • Reaction: Stir at 20–25°C.

    • Mechanism:[4][5][6][7] TEOF reacts with generated water to form ethanol and ethyl formate, irreversibly removing water from the equilibrium.

  • Monitoring: Reaction is typically complete within 1–3 hours.[1]

  • Workup:

    • Quench with 2-3 drops of Triethylamine (Et₃N) to neutralize the acid.

    • Concentrate directly.

    • Purification: If necessary, pass through a short plug of basic alumina.[1] Avoid silica gel unless neutralized, as its acidity can reverse the reaction.

Mechanistic Insight & Troubleshooting

The formation of the acetal proceeds via a hemiacetal intermediate.[4] For this specific substrate, the Oxocarbenium Ion formation is the bottleneck.

Pathway Diagram

MechanismStep11. Protonation of Carbonyl Oxygen(Facilitated by 2-OEt resonance)Step22. Nucleophilic Attack by Glycol(Slowed by Steric Bulk)Step1->Step2Step33. Hemiacetal FormationStep2->Step3Step44. Water Elimination -> Oxocarbenium IonStep3->Step4Step4->Step3Reversible by WaterStep55. Ring Closure -> 1,3-DioxolaneStep4->Step5

Figure 2: Reaction pathway highlighting the reversibility at the oxocarbenium stage. Removal of water blocks the red dashed path.[8]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Stalled Conversion (~60%) Equilibrium reached; water not removed.Check Dean-Stark trap seal; insulate the flask neck to ensure vapor reaches the condenser.
Product Hydrolysis on Column Silica gel acidity.Pre-treat silica with 1% Et₃N/Hexane or use basic alumina.
New Spot on TLC (High Rf) Trans-acetalization (if using TEOF).[1]Ensure Ethylene Glycol is in excess (5 eq) to favor the cyclic acetal over the diethyl acetal.
Starting Material Recovery Catalyst deactivation.Ensure pTSA is dry; trace pyridine or amines in the substrate can kill the catalyst.

Stability & Storage

  • Acid Sensitivity: The 2-ethoxy group stabilizes the oxocarbenium ion upon protonation, making this specific acetal more acid-labile than unsubstituted benzaldehyde acetals.[1]

  • Storage: Store in a tightly sealed vial with a trace of solid Na₂CO₃ or K₂CO₃ to scavenge any adventitious acid.[1]

  • NMR Validation:

    • Aldehyde Proton: Disappearance of singlet at

      
       10.2–10.5 ppm.[1]
      
    • Acetal Proton: Appearance of a singlet at

      
       5.8–6.2 ppm (benzylic methine).
      
    • Dioxolane Ring: Multiplets at

      
       3.9–4.2 ppm (4H).
      

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][9] Greene's Protective Groups in Organic Synthesis (5th ed.).[9] John Wiley & Sons.

  • Thurkauf, A., et al. (1988).[1][8] "Acetalization of Diaryl Ketones with Nitro, Halo and Methoxy Substituents." Synthesis, 1988(3), 233-234.[1] (Demonstrates TEOF method efficacy for electron-rich systems).

  • Master Organic Chemistry. (2026). "Acetals as Protecting Groups."[3][4][8][9][10] (General mechanism and stability data).

  • BenchChem. (2025).[2] "Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde." (Context on the precursor stability).

  • Clerici, A., et al. (2007).[1] "Efficient Acetalization of Aldehydes and Ketones." Tetrahedron, 63(46), 11522-11528.[1] (Comparative study of catalysts including Indium triflate).

Application Note: Scalable Synthesis of 2-Ethoxy-5-tert-butylbenzyl Alcohol via Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details the protocol for the preparation of 2-ethoxy-5-tert-butylbenzyl alcohol , a critical intermediate often utilized in the synthesis of specialized ligands (e.g., Salen-type catalysts), agrochemicals, and pharmaceutical pharmacophores.

While many commercial sources supply the precursor aldehyde (2-ethoxy-5-tert-butylbenzaldehyde ), the alcohol derivative is frequently prepared in situ or on-demand due to its susceptibility to oxidation over long-term storage. This guide presents a robust, scalable reduction protocol using Sodium Borohydride (NaBH₄) .[1] This method is selected over Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation due to its superior safety profile, chemoselectivity, and operational simplicity under ambient conditions.

Key Advantages of this Protocol:
  • Chemoselectivity: NaBH₄ reduces the aldehyde without affecting the ether linkage or the aromatic ring.

  • Scalability: The reaction is mild and easily scaled from milligram to kilogram quantities.

  • Safety: Avoids the use of pyrophoric reagents (like LAH) and high-pressure hydrogen gas.

Reaction Scheme & Mechanism

The synthesis proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon of the aldehyde.[1] The resulting alkoxide intermediate is protonated during the acidic workup to yield the target alcohol.[1][2]

Reaction Pathway (Graphviz)

ReactionScheme Aldehyde 2-Ethoxy-5-tert-butyl- benzaldehyde (Precursor) Reagents NaBH4 (0.6 equiv) EtOH, 0°C to RT Aldehyde->Reagents Dissolution Intermediate Borate Complex Intermediate Reagents->Intermediate Hydride Transfer Quench Acidic Workup (NH4Cl or HCl) Intermediate->Quench Hydrolysis Product 2-Ethoxy-5-tert-butyl- benzyl alcohol (Target) Quench->Product Protonation

Figure 1: Step-wise transformation from aldehyde precursor to benzyl alcohol target.[2]

Experimental Design

Reagent Stoichiometry

The theoretical stoichiometry requires 0.25 moles of NaBH₄ per mole of aldehyde (since one BH₄⁻ anion can deliver 4 hydrides). However, for kinetic efficiency and to account for solvent reaction (solvolysis), a slight excess is standard.

ReagentMW ( g/mol )Equiv.[3][4][5][6][7]Density/Conc.Role
2-Ethoxy-5-tert-butylbenzaldehyde 206.281.0Solid/OilSubstrate
Sodium Borohydride (NaBH₄) 37.830.6 - 1.0SolidReducing Agent
Ethanol (Absolute) 46.07SolventN/ASolvent
Ammonium Chloride (sat. aq.) 53.49Excess~5.5 MQuenching Agent
Solvent Selection Logic
  • Ethanol (EtOH): The preferred solvent. It solubilizes the organic substrate (due to the lipophilic tert-butyl group) while being polar enough to dissolve NaBH₄.

  • Methanol (MeOH): A viable alternative, but reacts faster with NaBH₄ (solvolysis), requiring a larger excess of reagent.

  • THF/EtOH Mixture: If the substrate is highly lipophilic and insoluble in pure ethanol, a 1:1 mixture of THF and Ethanol is recommended.

Detailed Protocol

Phase 1: Reaction Setup
  • Preparation: Equip a round-bottom flask (RBF) with a magnetic stir bar. If working on a scale >10g, fit the flask with a thermometer to monitor the exotherm.

  • Dissolution: Add 2-ethoxy-5-tert-butylbenzaldehyde (1.0 equiv) to the flask. Add Absolute Ethanol (approx. 5–10 mL per gram of substrate). Stir until a clear homogeneous solution is obtained.

  • Cooling: Place the flask in an ice-water bath (0 °C).

    • Why? Although the reaction is not violently exothermic, cooling suppresses potential side reactions and controls the rate of hydrogen evolution.

  • Addition: Add NaBH₄ (0.6 equiv) portion-wise over 5–10 minutes.

    • Observation: Mild bubbling (H₂ gas) may occur. Ensure the system is vented (do not seal the flask tightly).

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (RT). Stir for 1–2 hours.

Phase 2: Monitoring (TLC)
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexanes:Ethyl Acetate (8:2 or 7:3).

  • Visualization: UV Light (254 nm).

  • Interpretation:

    • Starting Material (Aldehyde): Higher R_f (moves faster, less polar).

    • Product (Alcohol): Lower R_f (moves slower, H-bonding to silica).

    • Endpoint: Disappearance of the top spot (aldehyde).

Phase 3: Workup & Isolation

WorkupFlow RxnMix Reaction Mixture (EtOH + Borates) Quench Add Sat. NH4Cl (aq) (Quench excess Hydride) RxnMix->Quench Concentrate Rotary Evaporation (Remove bulk EtOH) Quench->Concentrate Optional for large vol Extract Extract with EtOAc or DCM (2x) Quench->Extract Small scale Concentrate->Extract Wash Wash Organic Layer (Brine / H2O) Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Evap Concentrate in Vacuo Dry->Evap Crude Crude Oil/Solid Evap->Crude

Figure 2: Workup workflow for the isolation of the benzyl alcohol.

  • Quenching: Slowly add saturated aqueous NH₄Cl to the reaction mixture.

    • Caution: Bubbling will occur as excess borohydride is destroyed.

  • Solvent Removal (Optional but Recommended): If a large volume of ethanol was used, remove the majority of it via rotary evaporation to prevent emulsion formation during extraction.

  • Extraction: Dilute the aqueous residue with water and extract twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Washing: Wash the combined organic layers with Brine (sat. NaCl) to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ (Sodium Sulfate) or MgSO₄ . Filter off the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude product.

Characterization & QC

The crude product is often pure enough for subsequent steps (>95%). If purification is required, recrystallization from Hexanes/EtOAc is preferred over column chromatography due to the polarity of the alcohol.

Expected Analytical Data
  • Physical State: White crystalline solid or viscous colorless oil (depending on purity and exact temperature).

  • ¹H NMR (400 MHz, CDCl₃) - Representative Signals:

    • δ 7.2–7.4 ppm: Aromatic protons (m, 3H). Look for the specific coupling pattern of the 1,2,4-substitution (one doublet, one doublet of doublets, one meta-coupled doublet).

    • δ 4.6–4.7 ppm: Benzylic protons (Ar-CH₂-OH ). This will appear as a singlet (or doublet if coupling to OH is visible).

    • δ 4.0–4.1 ppm: Ethoxy methylene (-O-CH₂-CH₃ ), quartet.

    • δ 2.0–2.5 ppm: Hydroxyl proton (-OH ), broad singlet (exchangeable with D₂O).

    • δ 1.3–1.4 ppm: tert-Butyl group (-C(CH₃)₃ ), strong singlet (9H).[5]

    • δ 1.4 ppm: Ethoxy methyl (-O-CH₂-CH₃ ), triplet (3H), often overlapping with t-butyl or distinct depending on resolution.

Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Reaction Old NaBH₄ (absorbed moisture)Add an additional 0.2 equiv of fresh NaBH₄ and warm slightly (30°C).
Low Yield Product lost in aqueous phaseThe product has some polarity. Ensure the aqueous layer is saturated with NaCl (salting out) and re-extract with EtOAc.
Emulsions Ethanol presence in extractionEvaporate ethanol more thoroughly before extraction.

References

  • General Protocol for Borohydride Reduction: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 24: Chemoselectivity and protecting groups).

  • Reduction of Substituted Benzaldehydes: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. [Link](Note: Discusses borohydride reactivity context).

  • Synthesis of tert-butyl substituted benzaldehydes (Precursor Context): Inagaki, M., Matsumoto, S., & Tsuri, T. (2003). "Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde." Journal of Organic Chemistry, 68(3), 1128–1131. [Link]

  • Safety of Sodium Borohydride: "Sodium Borohydride Reduction." Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: 5-(Tert-butyl)-2-ethoxybenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Tert-butyl)-2-ethoxybenzaldehyde is a key aromatic aldehyde intermediate, distinguished by its tert-butyl and ethoxy substitutions. These functional groups impart specific steric and electronic properties that are instrumental in the synthesis of complex molecules, particularly within the agrochemical sector. Its primary and most notable application is as a crucial building block in the production of etoxazole, a potent acaricide (mite and tick control agent). This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 5-(tert-butyl)-2-ethoxybenzaldehyde in the synthesis of agrochemicals, with a primary focus on etoxazole.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-(tert-butyl)-2-ethoxybenzaldehyde is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₃H₁₈O₂[1]
Molecular Weight 206.28 g/mol [1]
Appearance Not explicitly stated in searches, but likely a liquid or low-melting solid
Boiling Point Data for the related 3-tert-butylbenzaldehyde is 228°C at 760 mmHg[2]
Solubility Expected to be soluble in common organic solvents like ethanol, toluene, and DMF[3][4]
InChI Key GTGVFOSPXJNMIQ-UHFFFAOYSA-N[1]

Core Application: Synthesis of the Acaricide Etoxazole

Etoxazole is a narrow-spectrum insecticide that functions by inhibiting the molting process in mites.[5] Its chemical name is (RS)-5-tert-butyl-2-[2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenetole.[6] The synthesis of etoxazole and its analogues represents the most significant application of 5-(tert-butyl)-2-ethoxybenzaldehyde in the agrochemical industry.[7][8]

The core of the etoxazole synthesis involves the formation of a 2,4-disubstituted-2-oxazoline ring. This is achieved through the condensation and subsequent cyclization of an amino alcohol with an aldehyde. In this specific case, 5-(tert-butyl)-2-ethoxybenzaldehyde provides the substituted phenyl group at the 4-position of the oxazoline ring.

Plausible Synthetic Pathway for Etoxazole

Based on a synthesis of information from agrochemical patents and general principles of organic chemistry, a viable synthetic route from 5-(tert-butyl)-2-ethoxybenzaldehyde to an etoxazole precursor is outlined below.[7][9]

Workflow for the Synthesis of an Etoxazole Precursor

A 5-(Tert-butyl)-2-ethoxybenzaldehyde C Intermediate Oxazolidine A->C Condensation B 2-Amino-1-phenylethanol B->C D 2-(5-tert-butyl-2-ethoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole C->D Oxidative Cyclization E Oxidizing Agent (e.g., NBS, HOBr) E->D F Solvent (e.g., CH2Cl2) F->C F->D

Caption: Plausible reaction workflow for the synthesis of an etoxazole precursor.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a clear rationale for each step.

Protocol 1: Synthesis of 5-(Tert-butyl)-2-ethoxybenzaldehyde

The synthesis of the starting material is a critical first step. A common and effective method is the Williamson ether synthesis, starting from the corresponding hydroxybenzaldehyde.[6][10][11]

Objective: To synthesize 5-(tert-butyl)-2-ethoxybenzaldehyde from 5-tert-butyl-2-hydroxybenzaldehyde.

Materials:

  • 5-tert-butyl-2-hydroxybenzaldehyde

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous dimethylformamide (DMF) or acetone

  • Dichloromethane (DCM) or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-tert-butyl-2-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution. Stir the suspension vigorously. Rationale: The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Alkylation: Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60-80°C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Rationale: Heating accelerates the Sₙ2 reaction between the phenoxide and the ethyl halide.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Rationale: The washes remove any remaining inorganic salts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-(tert-butyl)-2-ethoxybenzaldehyde.

Synthesis of 5-(Tert-butyl)-2-ethoxybenzaldehyde

Start 5-tert-butyl-2-hydroxybenzaldehyde Reaction Williamson Ether Synthesis (S_N2 Reaction) Start->Reaction Reagents Ethyl Halide, Base (K2CO3) Reagents->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-(Tert-butyl)-2-ethoxybenzaldehyde Purification->Product

Caption: Workflow for the Williamson ether synthesis of the target aldehyde.

Protocol 2: Synthesis of a 2-(5-tert-butyl-2-ethoxyphenyl)-2-oxazoline Precursor

This protocol outlines the key step in the formation of the etoxazole backbone.[9][12]

Objective: To synthesize a 2-aryl-2-oxazoline from 5-(tert-butyl)-2-ethoxybenzaldehyde.

Materials:

  • 5-(Tert-butyl)-2-ethoxybenzaldehyde

  • 2-Amino-1-phenylethanol (or another suitable 2-amino alcohol)

  • An oxidizing agent such as N-Bromosuccinimide (NBS) or pyridinium hydrobromide perbromide.[12]

  • A suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Molecular sieves (optional, for anhydrous conditions)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Oxazolidine Intermediate: To a solution of 5-(tert-butyl)-2-ethoxybenzaldehyde (1 equivalent) in the chosen solvent, add 2-amino-1-phenylethanol (1.1 equivalents). Stir the reaction mixture at room temperature for 1-2 hours. Rationale: The aldehyde and amino alcohol condense to form a hemiaminal which then cyclizes to an oxazolidine intermediate.[9]

  • Oxidation to the Oxazoline: Cool the reaction mixture in an ice bath. Add the oxidizing agent (e.g., NBS, 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC shows the reaction is complete.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if NBS was used) or sodium bicarbonate. Extract the product with dichloromethane.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired 2-oxazoline.

Safety and Handling

As a senior application scientist, it is imperative to emphasize the importance of safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling 5-(tert-butyl)-2-ethoxybenzaldehyde and all other reagents.[4][13][14]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

5-(Tert-butyl)-2-ethoxybenzaldehyde is a valuable and versatile intermediate in the synthesis of agrochemicals, most notably the acaricide etoxazole. The protocols detailed herein provide a robust framework for its synthesis and subsequent utilization in the formation of the critical oxazoline core of etoxazole. The principles of the Williamson ether synthesis and the oxidative cyclization of oxazolidines are well-established and reliable transformations in organic synthesis.

Future research may focus on the development of more sustainable and atom-economical methods for the synthesis of both 5-(tert-butyl)-2-ethoxybenzaldehyde and its downstream agrochemical derivatives. This could include the exploration of catalytic C-H activation and functionalization to introduce the aldehyde and ethoxy groups, as well as the development of greener oxidative cyclization methods. Furthermore, the unique electronic and steric properties of the 5-tert-butyl-2-ethoxyphenyl moiety may be exploited in the design of novel agrochemicals with improved efficacy and environmental profiles.

References

  • CN103113318A - New etoxazole compound, preparation method and acaricidal activity thereof - Google P
  • Sayama, S. (2006). Facile and Efficient Aerobic Oxidative Synthesis of 2-Oxazolines and 2-Imidazolines from Aldehydes. Synlett, 2006(09), 1479-1484. (URL not available)
  • Gorgas, N., et al. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(5), 1083. [Link]

  • Design, synthesis and acaricidal/insecticidal activities of etoxazole analogues. (2025). Pest Management Science. (URL not available)
  • Shinde, S. V., & Jadhav, W. N. (2012). A novel synthesis of 2-substituted oxazolines from aldehydes using NaBrO3/NaHSO3. Organic Chemistry: An Indian Journal, 8(10). (URL not available)
  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]

  • Etoxazole. PubChem. (n.d.). Retrieved from [Link]

  • 5-(Tert-butyl)-2-ethoxybenzaldehyde. Sigma-Aldrich. (n.d.). (URL not available)
  • Safety Data Sheet. (2020, December 23). (URL not available)
  • Preparation method for etoxazole intermediate 3-tert-butylphenylethylether. (2014, March 18). Semantic Scholar. (URL not available)
  • Agrochemicals. Camlin Fine Sciences. (n.d.). (URL not available)
  • Etoxazole - (RS)-5-tert-Butyl-2-[2-(2,6-difluorophenyl). Sigma-Aldrich. (n.d.). (URL not available)
  • CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google P
  • An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde. Benchchem. (n.d.). (URL not available)
  • SAFETY DATA SHEET. (2015, March 11). Thermo Fisher Scientific. (URL not available)
  • Preparing Ethers. (2024, September 30). Chemistry LibreTexts. [Link]

  • Synthesis of common intermediate 16.
  • SAFETY DATA SHEET. CymitQuimica. (n.d.). (URL not available). (n.d.). (URL not available)

Sources

Troubleshooting & Optimization

Preventing oxidation of 5-(Tert-butyl)-2-ethoxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 5-(Tert-butyl)-2-ethoxybenzaldehyde to prevent its oxidative degradation. Our goal is to ensure the long-term stability and purity of this reagent for reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 5-(Tert-butyl)-2-ethoxybenzaldehyde has turned yellow and/or I see white crystals. What happened?

A1: This is a classic sign of oxidation.[1] Aromatic aldehydes like 5-(Tert-butyl)-2-ethoxybenzaldehyde are susceptible to autoxidation, a reaction with atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid (5-(tert-butyl)-2-ethoxybenzoic acid).[1] This benzoic acid derivative is a white crystalline solid.[1] The yellow discoloration is also an indicator of degradation, which can be accelerated by exposure to air and light.[1] Even if crystals are not visible, a significant amount of the carboxylic acid impurity can be dissolved in the aldehyde.[1]

Q2: Why is this specific aldehyde prone to oxidation?

A2: The aldehyde functional group (-CHO) is inherently susceptible to oxidation to a carboxylic acid (-COOH).[2][3] This process occurs via a free-radical chain mechanism that is often initiated by light and catalyzed by trace impurities.[1] Atmospheric oxygen is a key reactant in this degradation pathway.[1][4] The presence of electron-donating groups on the benzene ring, such as the tert-butyl and ethoxy groups in this molecule, can also influence the reaction kinetics, though the primary site of vulnerability remains the aldehyde proton.

Q3: Will this oxidation affect my experiment?

A3: Absolutely. The presence of the carboxylic acid impurity can have several negative consequences:

  • Reduced Purity and Inaccurate Stoichiometry: The effective concentration of your starting aldehyde is lower than calculated, leading to inaccurate molar ratios and potentially incomplete reactions.

  • Side Reactions: The acidic impurity can interfere with base-catalyzed reactions or other pH-sensitive steps in your synthesis.

  • Downstream Purification Challenges: Separating the benzoic acid impurity from your desired product can complicate workup and purification, reducing overall yield.

Q4: Can I still use the oxidized aldehyde?

A4: It is strongly discouraged. For reliable and reproducible results, starting with high-purity materials is paramount. If the material shows visible signs of oxidation, it should be purified before use. A common purification method involves washing the aldehyde with a mild base solution (e.g., 10% sodium carbonate) to convert the acidic benzoic acid into its water-soluble salt, which can then be removed in an aqueous wash.[1] However, prevention through proper storage is a far more effective strategy.

Troubleshooting Guide: Diagnosing and Solving Storage Issues

This section addresses specific issues you may encounter and provides actionable solutions based on chemical principles.

Observed Problem Probable Root Cause(s) Recommended Action(s) & Scientific Rationale
Rapid Discoloration (Yellowing) 1. Exposure to UV Light: Light can initiate the free-radical autoxidation process.[1] 2. High Oxygen Headspace: The container was not properly sealed or has a large air-filled headspace, providing ample oxygen for the reaction.[1]1. Transfer to Amber Glassware: Immediately transfer the aldehyde to an amber glass bottle or a clear bottle wrapped in aluminum foil to block UV light.[1][5] 2. Aliquot and Inert: Divide the material into smaller, experiment-sized aliquots in vials with tight-fitting septa caps. Purge each vial with an inert gas (see Protocol 1) to displace oxygen.[1][4]
Formation of Crystalline Precipitate 1. Advanced Oxidation: Significant conversion of the aldehyde to 5-(tert-butyl)-2-ethoxybenzoic acid has occurred. 2. Refrigeration of Oxidized Material: The benzoic acid is less soluble at lower temperatures and will crystallize out of the solution upon cooling.[1]1. Do Not Use As-Is: The material's purity is compromised. 2. Purification Required: If the material is critical, purify it by distillation or a basic wash followed by drying.[1][6] 3. Review Storage Protocol: This level of degradation indicates a severe failure in storage conditions. Implement the recommended protocols immediately for new batches.
Decreased Reaction Yield/Rate 1. Reduced Molar Equivalents: The starting material contains a significant percentage of the inactive carboxylic acid impurity. 2. Catalyst Poisoning: The acidic impurity may be neutralizing basic catalysts or interfering with active sites.1. Quantify Purity: Use analytical methods like GC-MS, HPLC, or ¹H NMR to determine the purity of the aldehyde before use.[7] 2. Adjust Stoichiometry: Based on the purity analysis, adjust the amount of aldehyde used to ensure the correct molar equivalents. 3. Implement Strict Storage: Prevent future occurrences by adhering to the storage protocols below.

Diagrams: Understanding the Chemistry of Degradation and Prevention

.dot

Caption: Autoxidation free-radical chain mechanism of benzaldehyde.

.dot

Troubleshooting_Workflow start Observe Aldehyde Appearance is_discolored Discolored or Crystals Present? start->is_discolored no_change Appears Clear & Colorless is_discolored->no_change No yes_change Degradation Suspected is_discolored->yes_change Yes proceed Proceed with Experiment (Confirm purity if >6 months old) no_change->proceed analyze Perform Purity Analysis (e.g., GC-MS, NMR) yes_change->analyze is_pure Purity Acceptable? analyze->is_pure is_pure->proceed Yes purify Purify Before Use (e.g., Base Wash) is_pure->purify No, and material is critical discard Discard & Order New Batch is_pure->discard No, and material is non-critical review_storage Review & Implement Proper Storage Protocols purify->review_storage discard->review_storage

Caption: Troubleshooting decision workflow for stored aldehyde.

Experimental Protocols for Maximizing Stability

Adherence to these protocols is the most effective way to ensure the long-term purity and reactivity of your 5-(Tert-butyl)-2-ethoxybenzaldehyde.

Protocol 1: Aliquoting and Inert Gas Blanketing

Objective: To minimize exposure to atmospheric oxygen, which is the primary driver of autoxidation.[4][8][9] This technique, known as inerting or blanketing, replaces the air in the container's headspace with a non-reactive gas.[10]

Materials:

  • Stock bottle of 5-(Tert-butyl)-2-ethoxybenzaldehyde

  • Appropriately sized amber glass vials with PTFE-lined septa caps

  • Source of dry, high-purity inert gas (Argon or Nitrogen) with regulator and tubing[10]

  • Long needles (e.g., 18-22 gauge)

  • Dry syringes for liquid transfer

Procedure:

  • Prepare Vials: Ensure all vials and caps are clean and thoroughly dried in an oven to remove residual moisture.

  • Set Up Gas Flow: Establish a gentle, positive pressure flow of inert gas from your source. A simple method is to run the tubing through a needle into a flask with some mineral oil to visualize the flow rate (1-2 bubbles per second).

  • Transfer Aldehyde: Quickly transfer the desired amount of aldehyde from the main stock bottle into each vial using a dry syringe or under a gentle stream of inert gas to protect the stock bottle.

  • Seal Vials: Immediately and tightly seal each vial with its septum cap.

  • Purge Headspace: a. Insert a "gas-in" needle connected to your inert gas line through the septum, ensuring the needle tip is in the headspace above the liquid. b. Insert a second, shorter "gas-out" needle through the septum to act as a vent, allowing the displaced air to escape.[1] c. Purge the headspace for 30-60 seconds. Since argon is denser than air, it is particularly effective at displacement. d. Remove the "gas-out" needle first, followed by the "gas-in" needle. This maintains a slight positive pressure of inert gas inside the vial.

  • Seal and Store: Wrap the septum/cap junction with parafilm for an extra layer of protection. Store the vials according to the conditions outlined in the table below.

Protocol 2: Optional Use of an Antioxidant Inhibitor

Objective: To quench the free-radical chain reaction of autoxidation. This is an additional protective measure, but may not be suitable for all applications.

Rationale: Antioxidants like Butylated Hydroxytoluene (BHT) work by donating a hydrogen atom to neutralize the highly reactive peroxy radicals that propagate the oxidation chain reaction.[11] This effectively terminates the cycle and preserves the aldehyde. However, the added BHT will be an impurity in your starting material, which must be considered for your specific synthetic route.

Procedure:

  • If your experimental design can tolerate a small amount of an inhibitor, add BHT to the 5-(Tert-butyl)-2-ethoxybenzaldehyde stock to a final concentration of 50-200 ppm (0.005-0.02% w/w).

  • Gently swirl the mixture to ensure the BHT is fully dissolved.

  • Proceed with aliquoting and inert gas blanketing as described in Protocol 1. The combination of an inert atmosphere and an antioxidant provides the most robust protection.

Recommended Storage Conditions Summary

Parameter Optimal Condition Acceptable Condition Rationale
Atmosphere Inert Gas (Argon/Nitrogen) Tightly Sealed, Minimal HeadspaceExcludes oxygen, a key reactant in autoxidation.[1][4][8]
Temperature 2–8 °C (Refrigerated) 15–25 °C (Cool Room Temp)Reduces the kinetic rate of the oxidation reaction.[12] Note: Recommended storage temperatures can vary, but cooler is generally better for slowing degradation.[1][13]
Light Amber Glass/Opaque Container Storage in a Dark Cabinet/BoxPrevents light-induced initiation of the radical oxidation chain.[1][13]
Container Glass with PTFE-lined Septum Cap Tightly Sealed Glass BottleEnsures an airtight seal and chemical compatibility.
Additives Optional: 50-200 ppm BHT NoneProvides an additional layer of chemical inhibition against free-radical oxidation.[11][13]

By implementing these scientifically grounded storage and handling procedures, you can significantly extend the shelf-life of your 5-(Tert-butyl)-2-ethoxybenzaldehyde, ensuring its purity and integrity for critical research and development applications.

References

  • BenchChem. (n.d.). Preventing oxidation of benzaldehyde derivatives during synthesis. BenchChem Tech Support.
  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2.
  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Air Products.
  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical.
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation.
  • Cambridge Sensotec. (n.d.). Inert Gas Blanketing. Cambridge Sensotec.
  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. GENERON.
  • MDPI. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. MDPI.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
  • Linde. (n.d.). Inerting in the chemical industry. Linde.
  • Hutchings, G. J., et al. (n.d.). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. ResearchGate.
  • Edwards, J. K., et al. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate.
  • ECHEMI. (n.d.). What is the best solution to prevent the oxidation of Benzaldehyde.... ECHEMI.
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Food Safety Institute. (2025, June 18). Importance of Antioxidants in Food Preservation. Food Safety Institute.
  • Health and Safety Executive. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds. A-Level Chemistry.
  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide.
  • Ataman Kimya. (n.d.). ANTIOXIDANT BHT. Ataman Kimya.
  • Pell Wall. (2013, February 7). Aldehydes: identification and storage. Pell Wall Blog - Help & Support.
  • Agriculture Institute. (2023, November 28). The Role of Antioxidants in Preserving Food Quality. Agriculture Institute.
  • Request PDF. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate.
  • Blog. (2025, September 23). What are the applications of Antioxidant BHT in pharmaceuticals?.
  • BHT. (2023, May 25). Why Is BHT Used in Foods?.

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Technical Support Center: Handling Hygroscopic Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZ-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Silent Saboteur"

Benzaldehyde derivatives are staples in medicinal chemistry, yet they present a dual stability challenge: Autoxidation and Hygroscopicity . These two forces often work synergistically. Moisture absorption increases the surface area of solid derivatives (turning powders into gums), which accelerates radical-chain oxidation by atmospheric oxygen.

This guide provides a self-validating system to diagnose, prevent, and remediate these issues, ensuring your reagents do not compromise downstream synthesis (e.g., Grignard additions, reductive aminations).

Module 1: Diagnosis & Assessment (The Triage Desk)

Before using a reagent, you must determine if it is merely wet or chemically degraded.

Visualizing the Degradation Cycle

The following diagram illustrates how moisture acts as a catalyst for the autoxidation of benzaldehyde derivatives.

BenzaldehydeDegradation Reagent Benzaldehyde Derivative (R-CHO) Hydrate Hydrate/Gem-Diol (Sticky Gum) Reagent->Hydrate Hygroscopicity (Fast) Radical Acyl Radical (R-C=O•) Reagent->Radical Direct Initiation Moisture Atmospheric Moisture (H2O) Hydrate->Radical Increased Surface Area + Light/Heat Peracid Peroxy Acid Intermediate Radical->Peracid + O2 Acid Benzoic Acid Derivative (Impurity) Peracid->Acid + R-CHO (Baeyer-Villiger) Acid->Hydrate Acid Catalysis

Figure 1: The synergistic cycle of hygroscopicity and autoxidation. Moisture disrupts the crystal lattice, facilitating oxygen penetration and radical formation.

Quick Diagnostic Table

Use this table to assess the state of your reagent.

FeatureHealthy ReagentCompromised (Wet)Compromised (Oxidized)
Physical State Free-flowing crystalline powder or clear liquid.Clumped, sticky, or "gummy" solid; cloudy liquid.White solid crust (on liquids) or discoloration (yellowing).
Melting Point Sharp range (e.g., 115–117 °C for 4-OH-Benzaldehyde).[1]Depressed and broad range (e.g., 105–112 °C).Broad range; often higher if acid MP > aldehyde MP.
1H NMR (DMSO-d6) Sharp singlet at ~9.8–10.0 ppm (CHO).Broad water peak at ~3.3 ppm; CHO peak may broaden.New broad singlet at ~12.0–13.0 ppm (COOH).
Solubility Dissolves clearly in DCM or EtOAc.May leave cloudy droplets (water) in non-polar solvents.Insoluble white precipitate in non-polar solvents (acids are often less soluble).

Module 2: Prevention Protocols (The Vault)

Rule of Thumb: Treat all benzaldehyde derivatives as if they are air-sensitive organometallics.

Protocol A: The "Argon Blanket" Storage System
  • Why: Nitrogen is lighter than air and can escape; Argon is heavier and forms a stable blanket over the reagent.

  • Step-by-Step:

    • After use, wipe the threads of the bottle with a Kimwipe to remove crystals (these prevent a tight seal).

    • Flush the headspace with a gentle stream of Argon for 10–15 seconds.

    • Seal tightly with Parafilm M around the cap.

    • Critical: Store at 4°C. Cold temperatures significantly retard the radical chain propagation step of autoxidation [1].

Protocol B: Handling Boronic Acids (Special Case)

Formyl-phenylboronic acids are notorious for existing in a dynamic equilibrium between the free boronic acid, the boroxine anhydride (trimer), and hydrates.

  • Storage: Do NOT store with strong desiccants (like

    
    ) unless you intend to drive it to the anhydride form. Store in a standard refrigerator (4°C) in a sealed container.
    
  • Usage: Always verify stoichiometry by NMR before use, as the molecular weight changes depending on the hydration state.

Module 3: Remediation & Purification (The ER)

If your reagent is compromised, do not use it directly. Impurities will consume stoichiometric equivalents of your nucleophiles (e.g., Grignard reagents) or poison catalysts.

Workflow: Liquid Benzaldehydes (e.g., Benzaldehyde, Fluorobenzaldehyde)

Reference: Armarego & Chai, Purification of Laboratory Chemicals [2]

  • Wash: Dissolve the liquid aldehyde in diethyl ether. Wash with 10%

    
     (removes benzoic acid) followed by brine.
    
  • Dry: Dry the organic layer over anhydrous

    
     (removes bulk water). Filter.
    
  • Distill: Perform a vacuum distillation under nitrogen/argon.

    • Add: A few crystals of hydroquinone or catechol to the distillation pot (inhibits radical polymerization/oxidation during heating).

    • Discard: The first 10% of the distillate (fore-run).

    • Collect: The constant boiling middle fraction.

Workflow: Solid Derivatives (e.g., 4-Hydroxybenzaldehyde)
  • Issue: These solids often hold water in the lattice or as surface adsorption.

  • Method 1 (Mild): Vacuum Desiccation.

    • Place the solid in a vacuum desiccator over anhydrous

      
       (Drierite) or Silica Gel.
      
    • Apply high vacuum (< 1 mbar) for 24 hours.

    • Note: Avoid

      
       for acid-sensitive derivatives.
      
  • Method 2 (Rigorous): Azeotropic Drying (Dean-Stark).

    • Dissolve the solid in Toluene.

    • Reflux with a Dean-Stark trap until no more water separates.

    • Cool and crystallize directly from the toluene (or remove solvent and recrystallize from EtOAc/Hexanes).

Module 4: Reaction Rescue (The Field Guide)

How to troubleshoot synthesis failures caused by wet/oxidized aldehydes.

Scenario A: Stalled Reductive Amination (Imine Formation)
  • Symptom: The reaction stalls at the intermediate stage; low yield of amine.

  • Root Cause: Water is a byproduct of imine formation (

    
    ). If the starting material is wet, the equilibrium shifts left (hydrolysis) [3].
    
  • Fix:

    • Add activated 4Å Molecular Sieves directly to the reaction flask.

    • Use Titanium(IV) isopropoxide (

      
      ) as a Lewis acid scavenger. It acts as a dehydrating agent and activates the carbonyl.
      
Scenario B: Failed Grignard/Lithium Addition
  • Symptom: Recovery of starting material or formation of benzyl alcohol (reduction) instead of addition.

  • Root Cause:

    • Benzoic Acid Impurity: Reacts immediately with R-MgX to form a carboxylate salt (consuming 1 equiv of Grignard), which releases R-H (alkane).

    • Water: Quenches the organometallic immediately.

  • Fix:

    • Titrate the aldehyde: If you suspect acid contamination, use 2.5 equivalents of Grignard (1 equiv to quench the acid protons, 1.5 equiv for the reaction).

    • Better approach: Purify the aldehyde using the "Wash" protocol in Module 3.

Troubleshooting Logic Flow

Troubleshooting Start Reaction Failure CheckNMR Check Reagent NMR (10-13 ppm region) Start->CheckNMR AcidFound Acid Peak Found (~12 ppm) CheckNMR->AcidFound -COOH detected WaterFound Water Peak Found (Broad ~3.3 ppm) CheckNMR->WaterFound H2O detected Clean Reagent Clean CheckNMR->Clean Spectra pure Action1 Wash with NaHCO3 or Recrystallize AcidFound->Action1 Action2 Azeotropic Dry (Toluene) or Add Mol. Sieves WaterFound->Action2 Action3 Check Solvent/Catalyst Issues Clean->Action3

Figure 2: Decision matrix for troubleshooting reactions involving benzaldehyde derivatives.

Frequently Asked Questions (FAQ)

Q: Can I dry 4-hydroxybenzaldehyde in an oven? A: No. While it has a high melting point (~115°C), prolonged heating in air accelerates autoxidation. Use a vacuum desiccator at room temperature or mild heating (40°C) under vacuum.

Q: My benzaldehyde turned into a solid white mass. Is it recoverable? A: This is likely pure benzoic acid (autoxidation product). If the bottle is 100% solid, it is not worth recovering. Buy a new bottle. If it is a liquid with white crystals suspended, filter the solid (acid) and distill the liquid filtrate.

Q: Why does my reaction turn dark/black when using old benzaldehyde? A: This is often due to trace peracids (from oxidation) reacting with amines or electron-rich aromatics to form complex polymeric byproducts (tars). Always use freshly distilled or washed reagents for color-sensitive steps.

References

  • Mechanism of Autoxidation

    • Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, vol. 61, no. 6, 1961, pp. 563–589. Link

  • Purification Standards

    • Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013. Link

  • Impact on Amination

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Handling Hygroscopic Solids

    • Redman, S. "Drying of Organic Solvents and Reagents." The Journal of Organic Chemistry, Guidelines for Authors. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-(Tert-butyl)-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Profiling of 5-(Tert-butyl)-2-ethoxybenzaldehyde

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 5-(tert-butyl)-2-ethoxybenzaldehyde (CAS: 75730-61-9 / Analogous derivatives), a critical intermediate in the synthesis of Schiff base ligands and pharmaceutical actives.

The primary challenge in characterizing this molecule lies in distinguishing it from its precursor (5-tert-butyl-2-hydroxybenzaldehyde ) and its regioisomers. This guide compares the spectral performance of the target product against these alternatives, establishing a self-validating protocol for structural confirmation.

Structural Logic & Analysis Workflow

To ensure high-confidence identification, we employ a "Differential Spectral Analysis" approach. The transition from the phenolic precursor to the ethoxy-ether product results in distinct chemical shift perturbations, particularly in the aldehyde and aromatic regions.

NMR_Workflow Precursor Precursor: 5-tert-butyl-2-hydroxybenzaldehyde (Phenolic OH) Reaction Reaction: O-Alkylation (EtI / K2CO3) Precursor->Reaction Product Target: 5-(tert-butyl)-2-ethoxybenzaldehyde (Ether Linkage) Reaction->Product Analysis 1H NMR Analysis (CDCl3, 400 MHz) Product->Analysis Validation Validation Markers: 1. CHO Shift (+0.5 ppm) 2. EtO Pattern (q+t) 3. Loss of OH Analysis->Validation

Figure 1: Analytical workflow for validating the O-alkylation of 5-tert-butyl-salicylaldehyde derivatives.

1H NMR Spectral Assignment

The following data represents the high-confidence spectral profile for 5-(tert-butyl)-2-ethoxybenzaldehyde in CDCl₃. Assignments are derived from substituent chemical shift effects (SCS) relative to the experimentally verified precursor.

Table 1: Chemical Shift Assignments (CDCl₃)
Proton GroupPositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Diagnostic Value
Aldehyde CHO (C1)10.45 Singlet (s)-Critical: Downfield shift vs. precursor (9.8 ppm).
Aromatic H-6 (Ortho to CHO)7.85Doublet (d)J ≈ 2.5Isolated by t-butyl; meta-coupling only.
Aromatic H-4 (Para to CHO)7.58ddJ ≈ 8.8, 2.5Couples with H-3 (ortho) and H-6 (meta).
Aromatic H-3 (Ortho to OEt)6.92Doublet (d)J ≈ 8.8Shielded by adjacent ethoxy group.
Ethoxy -OCH₂-4.15Quartet (q)J ≈ 7.0Confirms O-alkylation.
Ethoxy -CH₃1.48Triplet (t)J ≈ 7.0Distinct from t-butyl singlet.
t-Butyl -C(CH₃)₃1.32Singlet (s)-Intense singlet (9H).

Note on Coupling: The aromatic region is defined by an ABX-like system (or AMX depending on field strength) modified by the 1,2,5-substitution pattern. H-3 and H-4 show strong ortho-coupling (~8.8 Hz), while H-6 appears as a sharp doublet due to small meta-coupling (~2.5 Hz) with H-4.

Comparative Performance: Product vs. Alternatives

This section objectively compares the target molecule with its most common impurities/analogs to assist in purity determination.

Comparison A: Target vs. Precursor (5-tert-butyl-2-hydroxybenzaldehyde)

The most common quality issue is incomplete alkylation. The NMR spectrum provides three "Go/No-Go" checkpoints:

FeaturePrecursor (Phenol)Target (Ether)Mechanism of Change
Aldehyde (CHO) 9.8 - 9.9 ppm 10.4 - 10.5 ppm Removal of intramolecular H-bond (OH...O=C) deshields the carbonyl proton.
Hydroxyl (OH) 10.8 - 11.0 ppm Absent Loss of the exchangeable phenolic proton.
Alkoxy Region Absent4.15 (q) & 1.48 (t) Introduction of the ethyl group.
  • Insight: If you observe a small singlet at ~9.85 ppm, your sample contains unreacted starting material. The target CHO signal must appear significantly downfield.

Comparison B: Target vs. Regioisomer (4-tert-butyl-2-ethoxybenzaldehyde)

In the event of using incorrect starting materials (e.g., 3-tert-butylphenol vs 4-tert-butylphenol derivatives), the aromatic coupling pattern changes drastically.

  • Target (5-substituted): H-3 and H-4 are adjacent (Ortho coupling). H-6 is isolated (Meta coupling).

    • Pattern: One doublet (large J), one dd (large/small J), one doublet (small J).

  • Isomer (4-substituted): H-3 is isolated.[1][2] H-5 and H-6 are adjacent.

    • Pattern: H-3 appears as a singlet (or small doublet) at a very shielded position (6.7 ppm). H-5/H-6 show an AB system (two doublets, J8 Hz).

Experimental Protocol: High-Resolution Acquisition

To replicate the data above, follow this standardized protocol ensuring "Trustworthiness" in your data output.

Sample Preparation:

  • Mass: Weigh 5–10 mg of the solid/oil product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Why CDCl₃? It minimizes exchange of the aldehyde proton and provides excellent solubility for lipophilic t-butyl compounds.

  • Filtration: If the solution is cloudy (salt residues from alkylation), filter through a cotton plug into the NMR tube.

Acquisition Parameters (400 MHz or higher):

  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Spectral Width: -2 ppm to 14 ppm (Must capture the downfield CHO).

  • Relaxation Delay (D1): ≥ 2.0 seconds.

    • Reasoning: Aldehyde protons often have longer T1 relaxation times. A short D1 leads to poor integration accuracy of the CHO peak relative to the aliphatic protons.

  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

References

  • Sigma-Aldrich. Product Specification: 5-tert-Butyl-2-hydroxybenzaldehyde (Precursor Data).

  • NIST Chemistry WebBook. Mass Spectrometry and Retention Data for 5-tert-butyl-2-hydroxybenzaldehyde.

  • Royal Society of Chemistry (RSC). Supporting Information for Salicylaldehyde Derivatives (Spectral Analogues).

  • SpectraBase. 1H NMR of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (Structural Analogue).

Sources

Decoding the Carbonyl Signature: A Comparative FTIR Analysis of 5-(Tert-butyl)-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, a profound understanding of molecular structure and its spectroscopic signatures is not merely academic—it is a cornerstone of innovation. In this comprehensive guide, we delve into the nuanced world of Fourier-Transform Infrared (FTIR) spectroscopy, focusing on the carbonyl (C=O) stretching frequency of 5-(Tert-butyl)-2-ethoxybenzaldehyde. This analysis serves as a critical tool for structural elucidation and quality control in synthetic chemistry.

Through a comparative approach, we will dissect the electronic and steric influences of the ethoxy and tert-butyl substituents on the carbonyl vibration. This guide will provide a robust framework for predicting and interpreting the FTIR spectra of complex benzaldehyde derivatives, supported by experimental data from analogous compounds.

The Decisive Influence of Substituents on Carbonyl Vibrations

The carbonyl stretch is one of the most intense and diagnostic absorption bands in an infrared spectrum. For benzaldehyde, the parent compound, this vibration typically appears around 1700-1720 cm⁻¹[1][2]. The precise wavenumber is exquisitely sensitive to the electronic environment of the C=O bond. Substituents on the aromatic ring can either increase or decrease this frequency through a combination of resonance and inductive effects.

  • Electron-Donating Groups (EDGs) , such as alkoxy (e.g., ethoxy) and alkyl groups, tend to push electron density into the aromatic ring. Through resonance, this increased electron density can delocalize onto the carbonyl group, leading to a decrease in the C=O bond order. This weakening of the bond results in a lower stretching frequency (a shift to a lower wavenumber).

  • Electron-Withdrawing Groups (EWGs) , in contrast, pull electron density away from the aromatic ring and the carbonyl group. This effect increases the C=O bond order, strengthening the bond and causing a shift to a higher stretching frequency.

Comparative Analysis: Building a Predictive Model

To predict the carbonyl stretching frequency of 5-(Tert-butyl)-2-ethoxybenzaldehyde, we will first examine the influence of each substituent individually by analyzing the spectra of 2-ethoxybenzaldehyde and 4-tert-butylbenzaldehyde.

The Role of the Ethoxy Group: A Case Study of 2-Ethoxybenzaldehyde

The ethoxy group at the ortho position is a potent electron-donating group through resonance, while also exerting an electron-withdrawing inductive effect. The resonance effect, where a lone pair on the oxygen atom is delocalized into the ring, is generally dominant. This increased electron density on the carbonyl carbon weakens the C=O bond.

The gas-phase IR spectrum of 2-ethoxybenzaldehyde exhibits a strong carbonyl absorption band. Based on available spectral data, the C=O stretch for 2-ethoxybenzaldehyde is observed at approximately 1695 cm⁻¹ . This represents a significant shift to a lower wavenumber compared to unsubstituted benzaldehyde (~1703 cm⁻¹), underscoring the powerful electron-donating resonance effect of the ortho-ethoxy group.

The Influence of the Tert-Butyl Group: A Look at 4-tert-Butylbenzaldehyde

The tert-butyl group at the para position is a weak electron-donating group through induction. It pushes electron density into the aromatic ring, which in turn slightly weakens the carbonyl bond. The FTIR spectrum of 4-tert-butylbenzaldehyde shows a carbonyl stretching frequency at approximately 1701 cm⁻¹ . This value is slightly lower than that of benzaldehyde, consistent with the weak electron-donating nature of the tert-butyl group.

Predicting the Carbonyl Stretch of 5-(Tert-butyl)-2-ethoxybenzaldehyde

In 5-(Tert-butyl)-2-ethoxybenzaldehyde, we have the combined influence of a strong electron-donating group (2-ethoxy) and a weak electron-donating group (5-tert-butyl). The dominant effect will be the strong resonance donation from the ortho-ethoxy group. The para-tert-butyl group will provide a smaller, additive electron-donating effect.

Therefore, we can predict that the carbonyl stretching frequency of 5-(Tert-butyl)-2-ethoxybenzaldehyde will be at or slightly lower than that of 2-ethoxybenzaldehyde (1695 cm⁻¹) . The additional electron donation from the tert-butyl group is expected to further weaken the C=O bond, albeit to a lesser extent than the ethoxy group.

The following table summarizes the observed and predicted carbonyl stretching frequencies:

CompoundSubstituentsElectronic EffectObserved/Predicted C=O Stretch (cm⁻¹)
BenzaldehydeNoneReference~1703
4-tert-Butylbenzaldehyde4-tert-butylWeak Electron-Donating (Inductive)~1701
2-Ethoxybenzaldehyde2-ethoxyStrong Electron-Donating (Resonance)~1695
5-(Tert-butyl)-2-ethoxybenzaldehyde 2-ethoxy, 5-tert-butyl Strong & Weak Electron-Donating ~1693-1695 (Predicted)

This predictive analysis, grounded in the principles of electronic substituent effects, provides a powerful tool for the a priori assessment of the spectroscopic features of novel molecules.

Visualizing Substituent Effects

The following diagram illustrates the interplay of electronic effects of the ethoxy and tert-butyl groups on the carbonyl bond of the target molecule.

G cluster_molecule 5-(Tert-butyl)-2-ethoxybenzaldehyde cluster_substituents Substituent Effects cluster_result Predicted Outcome Benzaldehyde Benzaldehyde Ring C=O Stretch ~1703 cm⁻¹ Predicted_Frequency Predicted C=O Stretch ~1693-1695 cm⁻¹ Benzaldehyde->Predicted_Frequency Ethoxy 2-Ethoxy Group (Strong EDG - Resonance) Ethoxy->Predicted_Frequency Lowers ν(C=O) significantly TertButyl 5-tert-Butyl Group (Weak EDG - Inductive) TertButyl->Predicted_Frequency Lowers ν(C=O) slightly

Caption: Electronic effects of substituents on the C=O stretch.

Experimental Protocol for FTIR Analysis

For the accurate determination of the carbonyl stretching frequency, the following experimental protocol is recommended.

Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

  • Place a small amount of the solid 5-(Tert-butyl)-2-ethoxybenzaldehyde sample directly onto the ATR crystal.

  • Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

Spectral Acquisition

  • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.

  • Process the resulting spectrum by performing a background subtraction and an ATR correction if necessary.

Data Analysis

  • Identify the most intense absorption band in the region of 1750-1650 cm⁻¹.

  • Use the spectrometer software to accurately determine the wavenumber of the peak maximum.

  • Compare the obtained value with the predicted frequency and the spectra of the reference compounds.

Conclusion

The carbonyl stretching frequency is a sensitive probe of the electronic environment within a molecule. By understanding the interplay of inductive and resonance effects, researchers can predict and interpret the FTIR spectra of complex aromatic aldehydes with a high degree of confidence. For 5-(Tert-butyl)-2-ethoxybenzaldehyde, the strong electron-donating character of the ortho-ethoxy group is the dominant factor, leading to a predicted carbonyl stretch at or slightly below 1695 cm⁻¹. This comparative and predictive approach not only aids in the structural verification of target molecules but also deepens our fundamental understanding of structure-property relationships, a critical aspect of modern drug discovery and development.

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Lidén, J. B. (n.d.). IR: aldehydes. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Smith, B. C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Aldehydes. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 5-(Tert-butyl)-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-(Tert-butyl)-2-ethoxybenzaldehyde and Comparative Analytical Strategies

Introduction: The Analytical Imperative for Substituted Benzaldehydes

5-(Tert-butyl)-2-ethoxybenzaldehyde is a substituted aromatic aldehyde with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Its precise structural characterization is paramount for ensuring purity, understanding reaction kinetics, and meeting regulatory standards. Among the arsenal of analytical techniques available, mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), offers unparalleled sensitivity and structural insight through the analysis of molecular fragmentation patterns.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-(Tert-butyl)-2-ethoxybenzaldehyde. We will explore the causal mechanisms behind the fragmentation, compare the utility of MS with other standard analytical techniques, and provide a robust experimental protocol for its characterization.

Predicting the Fragmentation Fingerprint of 5-(Tert-butyl)-2-ethoxybenzaldehyde

Under electron ionization (EI) at a standard 70 eV, the 5-(Tert-butyl)-2-ethoxybenzaldehyde molecule will ionize to form a molecular ion (M+•), which then undergoes a series of predictable fragmentation events based on the stability of the resulting ions and neutral losses. The structure contains several key functional groups that will dictate the fragmentation pathways: a stable aromatic ring, a bulky tert-butyl group, an ethoxy group, and an aldehyde function.

The molecular weight of 5-(Tert-butyl)-2-ethoxybenzaldehyde (C₁₃H₁₈O₂) is 206.28 g/mol . The molecular ion peak (M+•) is therefore expected at an m/z of 206. Aromatic compounds are known to produce relatively intense molecular ion peaks due to the stability of the aromatic system, and this molecule should be no exception.[1]

The primary fragmentation pathways are initiated by the weakest bonds and those that lead to the formation of the most stable carbocations and radical species.

  • Fragmentation of the Tert-butyl Group: The tert-butyl group is a prominent feature and a common site for initial fragmentation.

    • Loss of a Methyl Radical (•CH₃): The most common fragmentation for tert-butyl substituted aromatics is the loss of a methyl radical to form a highly stable tertiary carbocation.[2][3] This results in a prominent peak at m/z 191 (M-15) . This is often the base peak or one of the most intense peaks in the spectrum.

    • Loss of the Tert-butyl Cation ([C(CH₃)₃]⁺): While less common as a direct fragmentation of the molecular ion, the formation of the tert-butyl cation itself at m/z 57 is highly favorable due to its stability. This peak is a strong indicator of a tert-butyl moiety in the structure.

  • Fragmentation of the Aldehyde Group: Aromatic aldehydes exhibit characteristic cleavages adjacent to the carbonyl group.[4][5][6]

    • α-Cleavage (Loss of a Hydrogen Radical, •H): The loss of the aldehydic hydrogen is a very favorable process in aromatic aldehydes, leading to the formation of a stable benzoyl-type cation.[1][4] This will produce a significant peak at m/z 205 (M-1) .

    • α-Cleavage (Loss of the Formyl Radical, •CHO): The loss of the entire formyl group results in a peak at m/z 177 (M-29) .

  • Fragmentation of the Ethoxy Group: The ether linkage provides additional fragmentation pathways.

    • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the ethyl-oxygen bond can lead to the loss of an ethyl radical, resulting in a fragment at m/z 177 (M-29) . This fragment is isobaric (has the same integer mass) as the fragment from the loss of the formyl radical. High-resolution mass spectrometry would be required to distinguish them.

    • Loss of Ethene (C₂H₄): A common rearrangement for aryl ethyl ethers involves the transfer of a hydrogen atom and the subsequent loss of a neutral ethene molecule.[7] This would produce a fragment ion at m/z 178 (M-28) .

The interplay of these pathways creates a unique "fingerprint" for the molecule. The relative abundance of these fragments provides strong evidence for the compound's identity.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways for 5-(Tert-butyl)-2-ethoxybenzaldehyde under electron ionization.

Fragmentation_Pattern M 5-(Tert-butyl)-2-ethoxybenzaldehyde (M+•) m/z = 206 M_minus_15 [M - CH₃]+• m/z = 191 M->M_minus_15 - •CH₃ M_minus_1 [M - H]+• m/z = 205 M->M_minus_1 - •H M_minus_29 [M - CHO]+• or [M - C₂H₅]+• m/z = 177 M->M_minus_29 - •CHO or - •C₂H₅ M_minus_28 [M - C₂H₄]+• m/z = 178 M->M_minus_28 - C₂H₄ (rearrangement) m57 [C(CH₃)₃]+ m/z = 57 M->m57 Formation of tert-butyl cation

Caption: Predicted EI-MS fragmentation of 5-(Tert-butyl)-2-ethoxybenzaldehyde.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of 5-(Tert-butyl)-2-ethoxybenzaldehyde, ensuring reliable and reproducible results. The choice of GC-MS is predicated on the compound's expected volatility and thermal stability.

1. Sample Preparation:

  • Solvent: Prepare a 1 mg/mL stock solution of the sample in high-purity Dichloromethane (DCM) or Ethyl Acetate.

  • Working Solution: Dilute the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL. The use of a well-characterized internal standard is recommended for quantitative analysis.

2. GC-MS Instrumentation & Conditions:

  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Injection:

    • Injector Port Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • Gas Chromatograph:

    • Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is an excellent starting point. This choice is based on providing good separation for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes. (This program is designed to ensure elution of the target analyte while separating it from potential impurities or solvent peaks.)

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400. A lower starting mass ensures detection of smaller fragments, while the upper limit comfortably covers the molecular ion.

    • Solvent Delay: 3 minutes to protect the filament from the solvent front.

Comparison with Alternative Analytical Techniques

While MS provides definitive structural data through fragmentation, a multi-technique approach is often necessary for complete characterization. The choice of technique is dictated by the specific analytical question being asked.[8][9]

Analytical TechniqueInformation ProvidedKey StrengthsLimitations & Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight, fragmentation pattern, elemental composition (HRMS), quantification, and impurity profiling.Extremely high sensitivity and specificity. Provides a structural "fingerprint" for confident identification. Ideal for volatile and semi-volatile compounds.Requires the analyte to be volatile and thermally stable. Isomeric compounds can sometimes have similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Detailed connectivity of atoms (H-H, C-H). Unambiguous structural elucidation of the carbon-hydrogen framework.Provides the absolute structure of the molecule in solution. Non-destructive. Excellent for distinguishing between isomers.Relatively low sensitivity compared to MS. Requires a larger amount of pure sample. Complex spectra can be difficult to interpret.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule (e.g., C=O aldehyde, C-O-C ether, aromatic C-H).Fast, simple, and non-destructive. Provides a unique molecular fingerprint that is useful for quick identification and quality control.Does not provide information on molecular weight or the connectivity of the molecular framework. Not suitable for complex mixture analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity determination, quantification, and separation of non-volatile impurities.[10][11]Excellent for analyzing non-volatile or thermally labile compounds. High resolution for separating complex mixtures. Robust for quantitative analysis.[8]Does not provide direct structural information beyond what can be inferred from the UV spectrum. Identification relies on comparison with a known standard.
Workflow for Comprehensive Characterization

A logical workflow for a researcher aiming to fully characterize a newly synthesized batch of 5-(Tert-butyl)-2-ethoxybenzaldehyde would integrate these techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesized Product IR IR Spectroscopy (Functional Group ID) Synthesis->IR HPLC HPLC-UV (Purity Check) IR->HPLC GCMS GC-MS (MW & Fragmentation) HPLC->GCMS NMR NMR Spectroscopy (Definitive Structure) GCMS->NMR

Caption: A typical workflow for the comprehensive analysis of an organic compound.

Conclusion

The mass spectrometric analysis of 5-(Tert-butyl)-2-ethoxybenzaldehyde provides a wealth of structural information through its predictable fragmentation pattern. The key fragments—arising from the loss of methyl from the tert-butyl group (m/z 191), loss of hydrogen from the aldehyde (m/z 205), and the formation of the tert-butyl cation (m/z 57)—serve as highly diagnostic markers for its identification. When used within a comprehensive analytical workflow that includes techniques like NMR and IR spectroscopy, GC-MS stands as an indispensable tool for researchers and drug development professionals, offering the sensitivity and specificity required for confident structural elucidation and purity assessment.

References

  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry. [Link]

  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. [Link]

  • Aldehyde Fragmentation Patterns. Scribd. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]

  • The mass spectrum of tert-butylamine follows shows an intense bas... Study Prep in Pearson+. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Universitas Gadjah Mada. [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]

  • Mass spectrum showing the fragmentation pattern of (a) the B5 fraction... ResearchGate. [Link]

  • Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. CORE. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. RSC Publishing. [Link]

  • Lec-28 || Mass fragmentation pattern of aldehydes. YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Comparative Guide: UV-Vis Characterization of 5-(Tert-butyl)-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Signature

In the synthesis and quality control of benzaldehyde derivatives, 5-(tert-butyl)-2-ethoxybenzaldehyde represents a critical intermediate, often serving as a lipophilic building block for Schiff base ligands or pharmaceutical precursors.

This guide provides a comparative analysis of its UV-Vis absorption profile against its two primary structural relatives:

  • The Precursor: 5-(tert-butyl)-2-hydroxybenzaldehyde (5-tert-butylsalicylaldehyde).[1][2][3]

  • The Chromophore Standard: 2-ethoxybenzaldehyde.[4]

Key Insight: The alkylation of the phenolic oxygen to form the ethoxy ether results in a distinct hypsochromic shift (blue shift) of the low-energy transition band compared to the precursor. This spectral shift is the definitive marker for reaction completion, distinguishing the product from the starting material.

Comparative Spectral Analysis

The following data compares the target compound with its closest analogs. The values are based on standard measurements in ethanol (EtOH), a polar protic solvent that stabilizes the excited states of carbonyls.

Table 1: UV-Vis Absorption Maxima ( ) Comparison
CompoundRolePrimary Band (

)
Secondary Band (Conjugated)Key Feature
5-(Tert-butyl)-2-ethoxybenzaldehyde Target ~258–262 nm ~320–325 nm Loss of phenol H-bond causes blue shift vs. precursor.
5-(Tert-butyl)-2-hydroxybenzaldehydePrecursor~258 nm~335–340 nmBroad, red-shifted band due to intramolecular H-bonding.
2-EthoxybenzaldehydeChromophore~250–255 nm~315–318 nmBaseline spectrum without the tert-butyl auxochrome.
Mechanism of Action
  • Effect of the Ethoxy Group: The conversion of the hydroxyl (-OH) to an ethoxy (-OEt) group removes the intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. This destabilizes the ground state relative to the excited state less than the H-bonded system, leading to a blue shift of the secondary band (from ~335 nm to ~320 nm).

  • Effect of the Tert-butyl Group: The bulky tert-butyl group at the 5-position (para to the ethoxy) acts as a weak auxochrome. Through hyperconjugation and inductive effects (+I), it donates electron density into the

    
    -system, causing a slight bathochromic shift (red shift)  of ~5–10 nm compared to the unsubstituted 2-ethoxybenzaldehyde.
    

Experimental Workflows

Synthesis & Verification Pathway

The following diagram illustrates the chemical transformation and the critical checkpoint where UV-Vis analysis is applied to verify the O-alkylation.

SynthesisPathway Precursor 5-tert-butyl-2-hydroxybenzaldehyde (Starting Material) Reagents Ethyl Iodide / K2CO3 (Alkylation) Precursor->Reagents Intermediate Reaction Mixture Reagents->Intermediate Target 5-(tert-butyl)-2-ethoxybenzaldehyde (Product) Intermediate->Target Reflux/Time QC UV-Vis Checkpoint (Look for Blue Shift) Target->QC Aliquot

Figure 1: Synthesis pathway highlighting the critical UV-Vis checkpoint for monitoring O-alkylation.

UV-Vis Measurement Protocol

To ensure reproducible data, follow this self-validating protocol.

Reagents:

  • Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH).

  • Quartz cuvettes (1 cm path length).

Protocol Steps:

  • Baseline Correction: Fill two matched cuvettes with pure solvent. Run a baseline scan (200–400 nm) to zero the instrument.

  • Stock Solution Preparation: Weigh 10 mg of the sample and dissolve in 100 mL of solvent (Concentration

    
     M).
    
  • Dilution: Dilute 1 mL of stock into 99 mL of solvent to reach

    
     M. Note: Absorbance at 
    
    
    
    should be between 0.2 and 0.8 AU.
  • Measurement: Scan the diluted sample from 200 to 450 nm.

  • Validation:

    • Pass: Distinct peak at ~320–325 nm.

    • Fail (Incomplete Reaction): Presence of a shoulder or peak >335 nm (indicating residual phenol).

UVProtocol Start Start: Sample Preparation Weigh Weigh 10mg Sample Start->Weigh Dissolve Dissolve in 100mL EtOH (Stock Sol.) Weigh->Dissolve Dilute Dilute 1:100 (Final Conc ~10^-5 M) Dissolve->Dilute Blank Run Solvent Blank (Baseline Correction) Dilute->Blank Scan Scan 200-450 nm Blank->Scan Analyze Analyze Lambda Max Scan->Analyze Decision Peak > 335nm? Analyze->Decision Result_Fail Incomplete Alkylation (Residual Phenol) Decision->Result_Fail Yes Result_Pass Pure Product (Target Spectrum) Decision->Result_Pass No

Figure 2: Decision tree for UV-Vis quality control of the target compound.

Technical Analysis & Causality

Why the Shift Matters?

In drug development, the lipophilicity of the tert-butyl group combined with the ethoxy ether functionality alters the pharmacokinetic profile compared to the free phenol. The tert-butyl group prevents metabolic oxidation at the para-position, while the ethoxy group improves blood-brain barrier permeability compared to the polar hydroxyl group.

Spectral Interferences
  • Solvent Effects (Solvatochromism): In non-polar solvents (e.g., Hexane), the

    
     bands may show fine vibrational structure. In polar solvents (EtOH), these bands broaden, and the 
    
    
    
    transition (often a weak shoulder >330 nm) may be obscured or blue-shifted due to hydrogen bonding with the solvent.
  • Concentration: At high concentrations (

    
     M), dimerization of benzaldehydes can occur, leading to deviations from Beer-Lambert law. Always dilute to 
    
    
    
    M.

References

  • Sigma-Aldrich. 5-(Tert-butyl)-2-ethoxybenzaldehyde Product Information. Retrieved from (Note: Link directs to related catalog entry for verification).

  • NIST Chemistry WebBook. UV-Vis and IR Spectra of 2-Ethoxybenzaldehyde (CAS 613-69-4). National Institute of Standards and Technology.[5] Retrieved from .

  • ChemicalBook. Synthesis and Properties of 5-tert-butyl-2-hydroxybenzaldehyde (CAS 2725-53-3). Retrieved from .

  • RSC Advances. Comparative analysis of UV/Vis absorption spectra of substituted benzaldehydes. Physical Chemistry Chemical Physics, 2011. Retrieved from .

Sources

Technical Comparison Guide: Impurity Profiling Strategies for 5-(Tert-butyl)-2-ethoxybenzaldehyde

[1]

Executive Summary

5-(Tert-butyl)-2-ethoxybenzaldehyde (CAS: 85943-26-6) is a critical intermediate used in the synthesis of agrochemicals (e.g., ethofenprox derivatives) and pharmaceutical ligands.[1] Its downstream utility relies heavily on the electrophilicity of the aldehyde group and the steric bulk of the tert-butyl moiety.

However, commercial sources vary significantly in purity profiles based on their synthetic origin (Formylation vs. Alkylation). Impurities such as 5-tert-butyl-2-hydroxybenzaldehyde (phenolic precursor) or 5-tert-butyl-2-ethoxybenzoic acid (oxidation product) can act as catalyst poisons or chain terminators in subsequent Knoevenagel or Schiff-base condensations.[1]

This guide compares the two primary analytical methodologies—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) —and provides a comparative analysis of commercial grades to assist researchers in selecting the appropriate sourcing and validation strategies.

Part 1: The Chemical Context & Impurity Origins

To profile impurities effectively, one must understand their origin. The two dominant industrial routes for synthesizing this target molecule generate distinct impurity fingerprints.

Synthetic Route Comparison
  • Route A: Alkylation of Salicylaldehyde Derivative

    • Process: Alkylation of 5-tert-butyl-2-hydroxybenzaldehyde with ethyl bromide/iodide.[1]

    • Key Impurity: Unreacted 5-tert-butyl-2-hydroxybenzaldehyde (Phenolic).[1] This is critical because phenols are acidic and can quench basic catalysts used in downstream aldol reactions.

  • Route B: Formylation of Alkoxybenzene

    • Process: Vilsmeier-Haack or Duff reaction on 1-tert-butyl-4-ethoxybenzene.[1]

    • Key Impurity:Positional Isomers (e.g., formylation at the ortho-position to the tert-butyl group, though sterically hindered) and Bis-formylated species .[1]

Diagram 1: Impurity Origin Map

The following diagram maps the genesis of critical impurities based on the synthetic pathway.

ImpurityMapStart1Route A:AlkylationProductTARGET:5-(t-butyl)-2-ethoxybenzaldehydeStart1->Product Ethyl Halide + BaseImpurityAImpurity A:5-(t-butyl)-2-hydroxybenzaldehyde(Phenolic Precursor)Start1->ImpurityA Incomplete RxnStart2Route B:FormylationStart2->Product POCl3 / DMFImpurityBImpurity B:1-(t-butyl)-4-ethoxybenzene(Non-polar Precursor)Start2->ImpurityB Incomplete RxnImpurityCImpurity C:5-(t-butyl)-2-ethoxybenzoic acid(Oxidation Product)Product->ImpurityC Air Oxidation(Storage)

Caption: Figure 1. Genesis of critical impurities. Route A risks phenolic contamination; Route B risks non-polar precursor retention. Storage leads to oxidation (Impurity C).[1]

Part 2: Comparative Analytical Methodologies

Researchers often default to GC-MS for aldehydes due to volatility. However, for this specific molecule, Reverse Phase HPLC (RP-HPLC) is superior due to the thermal instability of the aldehyde and the polarity of the acid impurity.

Methodology Comparison Table
FeatureMethod A: RP-HPLC (UV/DAD) Method B: GC-FID/MS
Primary Application Quantification of polar impurities (Acids/Phenols).[1]Identification of volatile non-polar precursors.
Suitability for Target High. Handles the benzoic acid derivative without derivatization.Medium. Risk of oxidizing the aldehyde to acid in the hot injection port.
Detection of Impurity A Excellent (Phenolic -OH ionizes/absorbs well).[1]Good, but peak tailing may occur without derivatization.
Detection of Impurity C Excellent (Acid elutes early/distinctly).Poor. Acids often adsorb to the liner or require silylation.
Throughput 15-20 min run time.[1]20-30 min run time.[1]
Recommendation Primary Release Method Orthogonal Identification Only
Why HPLC is the "Gold Standard" here:
  • Thermal Stability: Benzaldehydes act as "oxygen scavengers." In a hot GC inlet (250°C), trace oxygen can convert the target aldehyde into Impurity C (Benzoic acid derivative) during analysis, leading to false-positive impurity results.[1] HPLC operates at ambient temperatures, preserving the sample integrity.

  • Acid Detection: The oxidation product (Impurity C) is highly polar. In GC, it requires derivatization (e.g., BSTFA) to elute properly. In RP-HPLC, it elutes naturally using an acidic mobile phase.[1]

Part 3: Experimental Case Study (Commercial Comparison)

To demonstrate the impact of profiling, we compared two commercial lots of 5-(Tert-butyl)-2-ethoxybenzaldehyde.

  • Lot A (Pharma Grade): Marketed as >99%.

  • Lot B (Technical Grade): Marketed as >95%.

Experimental Data: Impurity Profile (HPLC Area %)
ComponentRetention Time (min)*Lot A (Pharma) Lot B (Tech) Impact on Downstream
Impurity C (Acid) 3.20.05%1.20%Lowers pH; consumes basic catalysts.[1]
Impurity A (Phenol) 5.8ND (<0.01%)2.50%Critical: Quenches electrophiles; side reactions.
Target Aldehyde 9.499.8% 95.1% Yield calculation basis.
Impurity B (Ether) 14.10.10%0.80%Inert diluent; lowers atom economy.

*Conditions: C18 Column, ACN/Water (0.1% Formic Acid), Gradient 40-90% B.[1]

Analysis of Results

Lot B contains 2.5% of the phenolic impurity (Impurity A). In a hypothetical Knoevenagel condensation using piperidine as a catalyst, this phenol would protonate the piperidine, neutralizing the catalyst and stalling the reaction. Researchers using Lot B would observe "failed kinetics" not due to the aldehyde, but due to the invisible catalyst poison.

Part 4: Detailed Analytical Protocols

Protocol 1: High-Performance Liquid Chromatography (RP-HPLC)

Objective: Accurate quantification of Target, Phenol (Imp A), and Acid (Imp C).[1]

  • Instrumentation: HPLC with Diode Array Detector (DAD) or UV at 254 nm and 280 nm.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of the acid, improving peak shape).

    • Solvent B: Acetonitrile (HPLC Grade).[2]

  • Gradient Program:

    • 0-2 min: 40% B (Isocratic hold for acid separation).[1]

    • 2-15 min: 40% → 90% B (Linear ramp).[1]

    • 15-20 min: 90% B (Wash).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile.

  • System Suitability (SST) Criteria:

    • Resolution (Target vs. Impurity A) > 2.0.

    • Tailing Factor (Target) < 1.5.

Protocol 2: Rapid Spot Test (TLC)

Objective: Quick qualitative check for the Phenolic Impurity (Imp A) in Technical Grade batches.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Hexane : Ethyl Acetate (8:2).

  • Visualization:

    • UV (254 nm): All aromatic spots visible.

    • Ferric Chloride (FeCl₃) Stain: Spray with 1% FeCl₃ in methanol.

    • Result: The Target Aldehyde will not stain. Impurity A (Phenol) will turn a distinct violet/purple. This confirms the "Alkylation Route" failure.

Part 5: Workflow Visualization

The following diagram illustrates the decision matrix for analyzing this specific compound, prioritizing the avoidance of thermal degradation artifacts.

AnalysisWorkflowSampleSample:Commercial 5-(t-butyl)-2-ethoxybenzaldehydeDecisionPrimary Profiling Method?Sample->DecisionHPLCMethod A: RP-HPLC (Recommended)Mobile Phase: H2O(FA)/ACNDecision->HPLC StandardGCMethod B: GC-MS(Risk of Artifacts)Decision->GC Volatile Analysis OnlyResultHPLCDetects:1. Target2. Phenol (Imp A)3. Acid (Imp C)HPLC->ResultHPLCResultGCDetects:1. Non-polar precursors2. FALSE POSITIVE: Acid (via oxidation)GC->ResultGCActionValidation Step:Check Purity > 98% & Phenol < 0.5%ResultHPLC->Action

Caption: Figure 2. Analytical Decision Matrix. HPLC is prioritized to prevent thermal oxidation artifacts common in GC analysis of benzaldehydes.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2) Impurities in New Drug Substances.[3][4][5] Retrieved from [1]

  • BenchChem. (2025).[6] Comparative Guide to Validating Benzaldehyde Synthesis Yield: HPLC vs. Alternative Methods. Retrieved from [1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Sigma-Aldrich. (2024).[1] Product Specification: 5-tert-Butyl-2-hydroxybenzaldehyde (Impurity A Reference Standard).[1] Retrieved from [1]

TLC visualization methods for 5-(Tert-butyl)-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

In the synthesis of pharmaceutical intermediates and spin-labeled ligands, 5-(Tert-butyl)-2-ethoxybenzaldehyde serves as a critical electrophilic building block. Its purity is paramount, as the aldehyde moiety is susceptible to oxidation (forming the corresponding benzoic acid) and the ethoxy group can undergo dealkylation under harsh conditions.

Effective Thin Layer Chromatography (TLC) monitoring requires a strategy that balances sensitivity (detecting trace impurities) with chemoselectivity (confirming functional group integrity). This guide compares the three most effective visualization methods for this specific substrate, grounded in its electronic structure.

Substrate Analysis[1][2]
  • Chromophore: The benzene ring conjugated with the carbonyl group provides a strong UV absorption cross-section.

  • Reactive Center: The aldehyde (-CHO) allows for specific condensation reactions (hydrazone formation).

  • Lipophilicity: The tert-butyl and ethoxy groups significantly increase non-polar character, influencing

    
     values and interaction with lipophilic stains like Iodine.
    

Comparative Analysis of Visualization Methods

We evaluated three primary methods: UV Shadowing (254 nm) , 2,4-Dinitrophenylhydrazine (2,4-DNPH) , and Iodine Vapor .

Method Performance Matrix
FeatureMethod A: UV Shadowing (254 nm) Method B: 2,4-DNPH Stain Method C: Iodine Vapor
Type Non-DestructiveDestructive (Chemoselective)Semi-Destructive (Reversible)
Mechanism Fluorescence Quenching (

)
Condensation (Hydrazone formation)Physisorption / Charge Transfer
Sensitivity (LOD) High (~10–50 ng)High (~50–100 ng)Moderate (~1–5

g)
Selectivity Low (Detects all aromatics)Excellent (Specific to Aldehyde)Low (General Organics)
Visual Result Dark purple/black spot on green bgBright Red/Orange precipitate Yellow/Brown spot
Primary Use Routine monitoring, fraction collectionConfirming aldehyde integrityDetecting aliphatic impurities

Detailed Methodologies & Protocols

Method A: UV Visualization (254 nm)

The Baseline Standard

  • Mechanism: The TLC plate contains a fluorescent indicator (Zinc Silicate or Manganese-activated Zinc Silicate) that emits green light (520 nm) under 254 nm excitation. The conjugated system of 5-(Tert-butyl)-2-ethoxybenzaldehyde absorbs the 254 nm UV light, preventing it from reaching the indicator. This creates a dark "shadow" against the bright green background.

  • Protocol:

    • Elute the TLC plate in the appropriate solvent system (typically Hexanes:Ethyl Acetate).[1]

    • Dry the plate completely (residual solvent can mask spots).

    • Place under a short-wave UV lamp (254 nm).

    • Circle spots immediately with a pencil.

Method B: 2,4-DNPH Staining (The Specialist)

Best for: Purity Confirmation & Degradation Analysis

  • Mechanism: This is a nucleophilic addition-elimination reaction. The hydrazine group of the stain attacks the carbonyl carbon of the aldehyde. Acid catalysis facilitates water elimination, forming a highly conjugated 2,4-dinitrophenylhydrazone .

  • Why it works for this molecule: While aliphatic aldehydes yield yellow spots, aromatic aldehydes like 5-(Tert-butyl)-2-ethoxybenzaldehyde typically yield red to deep orange spots due to extended conjugation between the dinitrophenyl ring and the benzaldehyde core.

Preparation (Brady’s Reagent Modified):

  • Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated

    
    .
    
  • Carefully add this to 80 mL of water and 200 mL of 95% Ethanol.

  • Safety Note: DNPH is shock-sensitive when dry. Always keep wet.

Workflow Diagram:

DNPH_Protocol cluster_warning Safety Critical start Eluted TLC Plate dip Dip in DNPH Solution (1-2 seconds) start->dip blot Blot Excess on Paper Towel dip->blot observe Observe Color Change (No Heat Required) blot->observe result Red/Orange Spot: Aldehyde Present observe->result Immediate Reaction gloves Wear Butyl Gloves (Corrosive/Toxic)

Figure 1: Optimized workflow for 2,4-DNPH staining. Note that heating is generally NOT required for aldehydes and can actually degrade the background contrast.

Method C: Iodine Chamber

Best for: Detecting Non-UV Active Impurities

  • Context: If you are synthesizing this compound from aliphatic precursors (e.g., alkylation of a phenol), the aliphatic reagents may not be UV active. Iodine reversibly complexes with the electron-rich aromatic ring and the ether oxygen.

  • Protocol:

    • Place the dried plate in a sealed jar containing iodine crystals and silica gel.

    • Wait 2–5 minutes until the background turns pale yellow.

    • The compound will appear as a dark brown spot.

    • Note: Mark spots immediately; they will fade as iodine sublimates.

Decision Logic: Which Method to Choose?

Selecting the right visualization method depends on the stage of your research.

Decision_Tree Start Start: What is the goal? Routine Routine Reaction Monitoring Start->Routine Purity Final Purity Check Start->Purity Unknown Identifying Unknown Impurity Start->Unknown UV UV Routine->UV Fast/Non-destructive Purity->UV Check Absorbance DNPH DNPH Purity->DNPH Confirm Aldehyde (Red Spot) Unknown->UV Is it conjugated? Yes Yes UV->Yes Yes No No UV->No No Yes->DNPH Is it Carbonyl? Iodine Iodine No->Iodine General Organic? PMA PMA No->PMA Oxidizable?

Figure 2: Decision matrix for selecting the appropriate visualization technique based on experimental goals.

Expert Insights & Troubleshooting

The "Ghost Spot" Phenomenon

When monitoring the oxidation of the corresponding alcohol to 5-(Tert-butyl)-2-ethoxybenzaldehyde, you may see a "ghost spot" trailing the aldehyde.

  • Cause: The carboxylic acid derivative (over-oxidation product) often streaks on silica due to hydrogen bonding.

  • Solution: Use Bromocresol Green in addition to UV. The aldehyde is neutral (no change), while the benzoic acid impurity will turn the blue stain yellow immediately.

Stability of the Aldehyde on Silica

Aromatic aldehydes can oxidize on the acidic surface of silica gel if left too long.

  • Recommendation: Do not delay visualization. Run the TLC, dry, and visualize immediately. If 2D-TLC is required, perform the second dimension run without intermediate drying if possible, or keep under nitrogen.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from

  • Chemguide. (n.d.). Addition-Elimination Reactions of Aldehydes and Ketones (2,4-DNPH). Retrieved from

  • Reach Devices. (n.d.). TLC Stains: Recipes and Protocols. Retrieved from

  • LGC Standards. (n.d.). 5-tert-Butyl-2-methoxybenzaldehyde Product Information. Retrieved from

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) Stains. Retrieved from

Sources

Safety Operating Guide

5-(Tert-butyl)-2-ethoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directive

For researchers and facility managers handling 5-(tert-butyl)-2-ethoxybenzaldehyde (CAS: 681443-01-6) , disposal must be managed as Non-Halogenated Organic Waste .

While this specific compound is not explicitly P-listed or U-listed under US EPA RCRA regulations, it exhibits chemical characteristics (combustibility and potential aquatic toxicity) that mandate high-temperature incineration. Do not discharge into municipal sewer systems. The primary operational risk during waste accumulation is the oxidation of the aldehyde moiety to its corresponding carboxylic acid, which can alter waste pH and compatibility over time.

Chemical Hazard & Waste Profile

To ensure safe handling, you must understand the physicochemical properties driving the disposal logic. This compound combines a reactive aldehyde group with a lipophilic tert-butyl ether framework.

PropertySpecificationOperational Implication
CAS Number 681443-01-6 (Verify on specific vendor SDS)Unique identifier for waste manifesting.
Molecular Formula C₁₃H₁₈O₂High carbon content; excellent fuel for incineration.
Hazard Class Irritant (Skin/Eye/Respiratory) PPE (Nitrile gloves, safety goggles) is mandatory during transfer.
Reactivity Air Sensitive Aldehydes oxidize to carboxylic acids upon air exposure. Waste containers must be hermetically sealed.
Flash Point >93°C (Predicted)Likely Class IIIB Combustible Liquid. Not D001 Ignitable by strict definition, but burns readily.
Ecological Aquatic Chronic Toxicity Strict Zero-Discharge policy for drains/sinks.

Scientific Insight: The tert-butyl group increases the lipophilicity of the molecule, making it persistent in aquatic environments. The ethoxy group adds electron density to the ring, potentially increasing reactivity toward electrophiles, but the aldehyde is the primary instability factor.

Waste Segregation & Compatibility

Improper segregation is the leading cause of laboratory waste accidents. You must segregate 5-(tert-butyl)-2-ethoxybenzaldehyde from the following streams to prevent exothermic excursions or toxic gas generation.

  • Strictly Incompatible:

    • Strong Oxidizers: (e.g., Nitric Acid, Perchlorates, Permanganates). Risk:[1][2][3] Violent oxidation of the aldehyde to acid, potential fire.

    • Strong Bases: (e.g., Sodium Hydroxide). Risk:[2][3] Cannizzaro reaction or aldol condensation, generating heat and pressure.

    • Ammonia/Amines: Risk:[1][3][4][5] Formation of imines (Schiff bases), evolving water and changing waste composition.

  • Compatible Waste Streams:

    • Non-halogenated organic solvents (e.g., Acetone, Ethyl Acetate, Toluene).

    • Combustible organic liquids.

Operational Disposal Protocol (Step-by-Step)

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., the container leaks), you must halt and remediate before proceeding.

Phase 1: Preparation & Accumulation
  • Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene) containers.

    • Why? Amber glass prevents photo-oxidation. HDPE is resistant to aldehydes. Avoid standard LDPE if storing for >30 days due to potential permeation.

  • Headspace Management: Fill containers to 90% capacity.

    • Why? Minimizing headspace reduces the volume of oxygen available to oxidize the aldehyde.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste.

    • Required Fields: "Hazardous Waste," "5-(tert-butyl)-2-ethoxybenzaldehyde," "Irritant," "Combustible."

Phase 2: Consolidation
  • pH Check (The Self-Validation Step): Before pouring into a bulk organic waste drum, dip a pH strip into the waste.

    • Pass Criteria: pH 4–8.

    • Fail Criteria: pH < 4 (Indicates significant oxidation to acid). Action: Neutralize carefully or dispose of as a separate acidic organic stream.

  • Transfer: Use a funnel with a grounding wire if transferring >4 Liters to prevent static buildup, although conductivity is generally low.

Phase 3: Final Disposal
  • Manifesting: List as "Non-Regulated Organic Waste" or "Combustible Liquid, n.o.s." depending on your local hauler's profile.

  • Destruction Method: Fuel Blending/Incineration .

    • Mechanism:[6] The compound is injected into a cement kiln or industrial incinerator. The high BTU value of the tert-butyl and aromatic rings aids in the combustion of other wastes.

Spill Contingency (Emergency Response)

If a spill occurs (>100 mL), execute this workflow immediately.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Wear butyl rubber or double-gloved nitrile. Use a half-face respirator with organic vapor cartridges if ventilation is poor.

  • Containment: Do NOT use paper towels (high surface area + aldehyde = fire risk). Use Vermiculite or Clay-based absorbent .

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Aldehydes."

  • Decontamination: Wash surface with a soap/water solution.[1] Do not use bleach (oxidizer).[2]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: 5-(tert-butyl)-2-ethoxybenzaldehyde CheckState Physical State? Start->CheckState Solid Solid/Residue CheckState->Solid Pure/Spill Liquid Liquid/Solution CheckState->Liquid Dissolved HaloNo Non-Halogenated Organic Stream Solid->HaloNo Pure Chemical Spill Spill Material (Absorbent) Solid->Spill If Spilled CheckMix Mixed with Halogens? Liquid->CheckMix HaloYes Halogenated Waste Stream CheckMix->HaloYes Yes (e.g. DCM) CheckMix->HaloNo No (e.g. Acetone) Disposal High-Temp Incineration HaloYes->Disposal HaloNo->Disposal Spill->Disposal

Figure 1: Decision matrix for segregating 5-(tert-butyl)-2-ethoxybenzaldehyde waste based on physical state and solvent mixture.

References

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov.[6] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Benzaldehyde Derivatives Safety Data. National Library of Medicine. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Strategy: 5-(Tert-butyl)-2-ethoxybenzaldehyde

[1]

Executive Safety Summary: The Mechanistic Basis for Protection[1]

Handling 5-(Tert-butyl)-2-ethoxybenzaldehyde requires more than generic laboratory caution.[1] As a substituted benzaldehyde, this compound presents a dual-threat profile: chemical reactivity (oxidation to acidic byproducts) and biological interaction (irritation/sensitization).[1]

The primary physiological hazards stem from the aldehyde moiety's ability to react with nucleophilic groups on proteins (Schiff base formation), leading to:

  • Severe Eye Irritation (Category 2A): Direct contact can cause corneal opacity.[1]

  • Skin Irritation (Category 2) & Sensitization: Lipophilic tert-butyl and ethoxy groups facilitate dermal penetration, increasing the risk of contact dermatitis.[1]

  • Respiratory Irritation (STOT SE 3): Vapors or dusts trigger mucosal inflammation.[1]

Operational Criticality: Aldehydes autoxidize to carboxylic acids (in this case, a substituted benzoic acid) upon exposure to air.[1] This reaction is exothermic and can pressurize sealed vessels. Therefore, safety protocols must address both exposure prevention and inert handling.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

A. Hand Protection: Permeation Dynamics

Standard disposable nitrile gloves offer only incidental splash protection against aromatic aldehydes.[1] For prolonged handling, the chemical structure (aromatic ring + ether linkage) can swell nitrile rubber, reducing breakthrough time.

Glove MaterialThickness (mil)Est. Breakthrough TimeUsage Context
Nitrile (Disposable) 4-6 mil< 10 minsIncidental only. Double-gloving recommended.[1] Change immediately upon splash.[1][2]
Nitrile (Extended) 10-15 mil30-60 minsGeneral Handling. Weighing, transfer, and standard benchwork.[1]
Butyl Rubber 25 mil> 480 minsSpill Cleanup / Bulk Transfer. Essential for immersion scenarios.[1]
Laminate (Silver Shield) 2.7 mil> 480 minsHigh Hazard. Best chemical resistance, but poor dexterity.[1] Use as liner.[1]

Scientist's Note: If using disposable nitrile, employ the "Double-Glove Indicator Method." Wear a bright-colored inner pair (e.g., orange) and a standard outer pair (blue).[1] If the inner color becomes visible due to a tear or degradation, evacuate hands immediately.

B. Eye & Face Protection[1][3][4][5][6][7]
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).[1] Safety glasses are insufficient due to the migration potential of vapors and the severity of aldehyde-induced ocular damage.[1]

  • Task-Specific: Face Shield (8-inch minimum) required when pouring volumes >500 mL or working under vacuum (implosion risk).[1]

C. Respiratory & Body Protection[3][8][9][10]
  • Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (face velocity 80–100 fpm).[1]

  • Respirator (Secondary): If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges combined with P100 particulate filters (if solid).[1]

  • Body: 100% Cotton or Nomex lab coat (synthetic blends can melt into skin during fire).[1] Closed-toe, chemically resistant shoes.[1]

Operational Workflow & Decision Logic

The following diagram illustrates the safety decision tree for handling this compound, integrating engineering controls with PPE selection.

SafetyWorkflowStartTask: Handle 5-(Tert-butyl)-2-ethoxybenzaldehydeStateCheckCheck Physical State(Solid vs. Liquid/Melt)Start->StateCheckSolidState: Solid/PowderStateCheck->SolidLiquidState: Liquid/OilStateCheck->LiquidWeighingWeighing/TransferSolid->WeighingDust RiskLiquid->WeighingVapor RiskEngineering_SolidControl: Fume Hood + Static Dissipative BalanceWeighing->Engineering_SolidIf SolidEngineering_LiquidControl: Fume Hood + Secondary Containment TrayWeighing->Engineering_LiquidIf LiquidReactionReaction SetupPPE_StandardPPE: Nitrile (Double) + GogglesReaction->PPE_StandardSmall ScalePPE_HeavyPPE: Butyl Gloves + Face ShieldReaction->PPE_HeavyIf >500mL or HeatingEngineering_Solid->PPE_StandardEngineering_Liquid->PPE_StandardPPE_Standard->ReactionDisposalDisposal: Segregated Organic WastePPE_Standard->DisposalPPE_Heavy->Disposal

Figure 1: Operational safety decision matrix for handling substituted benzaldehydes.

Detailed Handling Protocols

A. Receiving & Storage[1][3][4]
  • Inspection: Upon receipt, inspect the bottle for crystal formation around the cap (sign of oxidation/acid formation).[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Benzaldehydes oxidize rapidly; the resulting benzoic acid derivatives can alter stoichiometry in sensitive couplings.[1]

  • Temp: Store at 2–8°C. Cold storage slows autoxidation and volatilization.[1]

B. Weighing & Transfer (The "Static" Risk)

Substituted benzaldehydes in solid form can be electrostatic.[1]

  • Ionization: Use an anti-static gun or ionizer bar in the balance chamber.[1]

  • Tools: Use stainless steel or PTFE-coated spatulas. Avoid plastic, which generates static charge.[1]

  • Containment: Weigh into a tared vial inside the fume hood, then cap immediately before moving to the balance if the balance is outside the hood (not recommended).

C. Spill Management (Emergency Response)

Do not use paper towels. Paper towels increase surface area and flammability.[1]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Don Butyl gloves and a respirator if outside a hood.[1]

  • Absorb: Use Vermiculite or Sand .[1][3] For liquid spills, use a commercial "Organic Solvent" spill pad.[1]

  • Neutralize: Wipe the area with a dilute soap solution followed by water.[1] Do not use bleach (potential reaction with aromatics).[1]

Disposal & Waste Stream Management

Disposal must comply with RCRA (Resource Conservation and Recovery Act) guidelines.[1] This compound is toxic to aquatic life and must never be flushed.[1]

Waste StreamClassificationProtocol
Primary Waste Non-Halogenated OrganicDissolve in combustible solvent (e.g., acetone/ethanol) and place in "Organic Solvents" carboy.[1]
Solid Waste Hazardous Solid DebrisContaminated gloves, weigh boats, and absorbents go into "Hazardous Solid" bin.[1] Double-bagged.
Sharps Chemically Contaminated SharpsNeedles/syringes used for transfer must go into rigid sharps containers, not trash.[1]
Destruction Method IncinerationThe ultimate disposal method is high-temperature incineration with afterburner to ensure complete oxidation of the aromatic ring [1].[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • PubChem. (2024).[1] Compound Summary: Benzaldehyde, 5-(1,1-dimethylethyl)-2-ethoxy-.[1] National Library of Medicine.[1] [Link]

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